molecular formula C8H8FNO B1599171 3-fluoro-N-methylbenzamide CAS No. 701-39-3

3-fluoro-N-methylbenzamide

Cat. No.: B1599171
CAS No.: 701-39-3
M. Wt: 153.15 g/mol
InChI Key: AOSZITJMCUMUCD-UHFFFAOYSA-N
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Description

3-Fluoro-N-methylbenzamide (CAS 701-39-3) is a chemical compound with the molecular formula C8H8FNO and a molecular weight of 153.15 . It is a derivative of benzamide where a fluorine atom is substituted at the meta position of the phenyl ring, and the amide nitrogen is methylated. This structure classifies it among N-methyl-benzanilides, which are valuable scaffolds in synthetic and medicinal chemistry research. As a building block, this compound is part of a class of molecules studied for their utility in developing switchable, site-selective C-H functionalization protocols . Such methods are crucial for the efficient synthesis of diverse compound libraries for pharmaceutical and agrochemical screening. Researchers utilize related benzanilide structures to create brominated derivatives, which are essential for the function of many modern pharmaceuticals and agrochemicals . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-10-8(11)6-3-2-4-7(9)5-6/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSZITJMCUMUCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399715
Record name N-Methyl 3-fuorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701-39-3
Record name N-Methyl 3-fuorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-fluoro-N-methylbenzamide chemical properties

[1][2][3][4][5][6][7]

Executive Summary

This compound (CAS: 701-39-3) is a fluorinated aromatic amide frequently utilized as a robust building block in medicinal chemistry.[1][2][3] Its strategic value lies in the meta-fluorine substitution , which serves two critical functions: modulation of the electronic environment of the aromatic ring (enhancing metabolic stability against cytochrome P450 oxidation) and alteration of the amide bond conformation through dipole-dipole interactions.[1][2] This compound acts as a critical fragment in the synthesis of kinase inhibitors (e.g., JAK inhibitors), CNS-penetrant radioligands (PDE7), and antimalarial agents.[1]

Chemical Identity & Physicochemical Profile[1][2][6][8][9][10][11][12][13]

The following data summarizes the core identity and calculated physicochemical properties essential for lead optimization campaigns.

PropertyValue
IUPAC Name This compound
CAS Number 701-39-3
Molecular Formula C₈H₈FNO
Molecular Weight 153.15 g/mol
SMILES CNC(=O)C1=CC=CC(F)=C1
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Calculated Medicinal Chemistry Parameters
ParameterValueSignificance
cLogP ~1.1 - 1.3Favorable lipophilicity for CNS penetration
TPSA 29.10 ŲIndicates high membrane permeability
H-Bond Donors 1Amide N-H
H-Bond Acceptors 2Amide Carbonyl (C=O) + Fluorine (weak)
Rotatable Bonds 1Amide C-N bond

Synthetic Methodologies

Two primary routes are established for the synthesis of this compound. The Acid Chloride Route is preferred for scale-up due to high atom economy, while the Coupling Agent Route is ideal for parallel synthesis libraries.[1][2]

Route A: Acid Chloride Activation (Scale-Up Preferred)

This method utilizes 3-fluorobenzoyl chloride, ensuring rapid conversion without the need for expensive coupling reagents.[1][2]

Protocol:

  • Reagents: 3-Fluorobenzoyl chloride (1.0 equiv), Methylamine (2.0 M in THF, 2.5 equiv), Triethylamine (Et₃N, 1.5 equiv).[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

  • Procedure:

    • Cool a solution of methylamine and Et₃N in DCM to 0°C under N₂ atmosphere.

    • Add 3-fluorobenzoyl chloride dropwise to control the exotherm.[1][2]

    • Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Workup: Quench with 1M HCl (to remove excess amine), wash with saturated NaHCO₃ (to remove acid), and brine. Dry over MgSO₄ and concentrate.

    • Purification: Recrystallization from EtOAc/Hexanes or flash chromatography.[1][2][4]

Route B: Amide Coupling (Library Synthesis)

Ideal when starting from the carboxylic acid precursor, avoiding moisture-sensitive acid chlorides.[1]

Protocol:

  • Reagents: 3-Fluorobenzoic acid (1.0 equiv), Methylamine hydrochloride (1.2 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv).[1]

  • Solvent: DMF.

  • Procedure:

    • Dissolve 3-fluorobenzoic acid and DIPEA in DMF.

    • Add HATU and stir for 15 minutes to activate the acid.

    • Add methylamine hydrochloride and stir at RT for 12 hours.

    • Workup: Dilute with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, followed by standard acid/base washes.[1]

Visualization: Synthetic Pathways

The following diagram illustrates the logical flow of both synthetic strategies.

SynthesisAcid3-Fluorobenzoic Acid(Precursor)Chloride3-Fluorobenzoyl Chloride(Activated Intermediate)Acid->ChlorideActivationTargetThis compound(Target)Acid->TargetDirect Coupling(Route B)Chloride->TargetNucleophilic AcylSubstitutionReagent1SOCl2 or (COCl)2Reagent2MeNH2, Et3NDCM, 0°CReagent3MeNH2·HCl, HATUDIPEA, DMF

Caption: Dual synthetic pathways for this compound: Route A (via Acid Chloride) and Route B (Direct Coupling).

Medicinal Chemistry Applications

Metabolic Stability & Bioisosterism

The incorporation of fluorine at the meta position is a classic medicinal chemistry tactic.[1][2]

  • Metabolic Blocking: The C-H bond at the meta position of benzamides is often a "soft spot" for Phase I metabolic oxidation by Cytochrome P450 enzymes.[1][2] Replacing Hydrogen with Fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this metabolic clearance pathway, extending the half-life (

    
    ) of the drug.[1]
    
  • Electronic Effects: The electronegative fluorine withdraws electron density from the aromatic ring (

    
    ), lowering the pKa of the amide proton and potentially strengthening hydrogen bonding interactions with the target protein.[1]
    
Structural Case Studies
  • JAK Inhibitors: Substituted benzamides serve as the solvent-exposed tail in Janus Kinase (JAK) inhibitors.[1][2] The 3-fluoro group modulates the dihedral angle of the amide relative to the phenyl ring, optimizing the fit within the ATP-binding pocket.[1][2]

  • PDE7 Radioligands: In the development of

    
    F-labeled PET tracers for Phosphodiesterase 7 (PDE7), the this compound motif provides a stable, lipophilic scaffold that crosses the Blood-Brain Barrier (BBB) while maintaining high affinity (IC
    
    
    < 1 nM).[1]
Visualization: Metabolic Blocking Mechanism

MetabolismUnsubUnsubstituted Benzamide(Meta-H)P450Cytochrome P450(Oxidation)Unsub->P450MetaboliteHydroxylated Metabolite(Rapid Clearance)P450->MetaboliteHydroxylationFluoroThis compound(Meta-F)Fluoro->P450Blocked SiteStableMetabolically Stable(Extended t1/2)Fluoro->StableResists Oxidation

Caption: Mechanism of metabolic stabilization: Fluorine substitution prevents P450-mediated hydroxylation at the vulnerable meta-position.[1][2]

Analytical Characterization

For verification of the synthesized compound, the following spectroscopic signals are diagnostic.

Nuclear Magnetic Resonance (NMR)[8][10][12][13][15]
  • 
    H NMR (400 MHz, DMSO-d
    
    
    ):
    • 
       8.50 (br s, 1H, N-H ): Broad singlet, exchangeable with D
      
      
      O.[1]
    • 
       7.65 – 7.70 (m, 2H, Ar-H ): Protons ortho to amide and fluorine.[1]
      
    • 
       7.45 – 7.55 (m, 1H, Ar-H ): Proton meta to fluorine.[1]
      
    • 
       7.30 – 7.40 (m, 1H, Ar-H ): Proton para to fluorine.[1]
      
    • 
       2.80 (d, 
      
      
      Hz, 3H, N-CH
      
      
      ): Doublet due to coupling with NH.[1][5]
  • 
    F NMR: 
    
    • 
       -112 to -115 ppm (s): Typical range for meta-substituted fluoroarenes.[1][2]
      
Mass Spectrometry (LC-MS)[1][4][8][10]
  • Ionization Mode: ESI (+)

  • Observed Mass:

    
     154.1 
    
    

Safety & Handling (SDS Summary)

While specific toxicological data for this isomer is limited, handle as a standard fluorinated organic amide.[1]

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)[1]

    • STOT-SE: Category 3 (H335 - Respiratory Irritation)[1][2]

  • Precautions: Wear nitrile gloves and safety glasses.[1][2] Avoid inhalation of dust.[1][2]

  • Storage: Store in a cool, dry place. Stable at room temperature.

References

  • National Institutes of Health (NIH) . (2025).[1] Development of a Novel 18F-Labeled Radioligand for Imaging Phosphodiesterase 7. PubMed Central.[1][2] Retrieved from [Link]

  • Malaria World . (2023).[1][6] Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials. Retrieved from [Link]

  • Bioconjugate Chemistry . (2022).[1] Synergistic Investigation of Bioorthogonal Reactivity of Aryltetrazines. ACS Publications.[1][2] Retrieved from [Link]

Technical Guide: 3-Fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Synthetic Protocols, and Medicinal Chemistry Utility

Executive Summary

3-fluoro-N-methylbenzamide (C₈H₈FNO) represents a privileged scaffold in modern medicinal chemistry, serving as a critical fragment in the development of central nervous system (CNS) agents and androgen receptor antagonists.[1] Its molecular weight of 153.15 g/mol places it firmly within the "fragment" space (MW < 300), making it an ideal starting point for Fragment-Based Drug Discovery (FBDD).[2]

This technical guide provides a rigorous analysis of the molecule's properties, validated synthetic pathways, and analytical characterization standards.[1][2] It is designed for researchers requiring actionable data for library synthesis or lead optimization.[1][2]

Part 1: Physicochemical Profile & Molecular Identity[1][2][3][4]

The precise determination of molecular weight and lipophilicity is paramount for predicting blood-brain barrier (BBB) penetration and metabolic stability. The fluorine substitution at the meta position is not merely structural; it electronically deactivates the ring and blocks metabolic oxidation at a vulnerable site.[1][2]

Table 1: Core Physicochemical Data[1][2][3][4]
PropertyValueTechnical Context
Molecular Weight (Average) 153.15 g/mol Used for stoichiometric calculations in synthesis.[1][3]
Monoisotopic Mass 153.0590 g/mol Critical for High-Resolution Mass Spectrometry (HRMS) identification ([M+H]⁺ = 154.066).[3]
Formula C₈H₈FNO-
LogP (Predicted) ~1.4 - 1.6Indicates moderate lipophilicity, favorable for CNS penetration.[1][3]
Topological Polar Surface Area (TPSA) ~29.1 ŲWell below the 90 Ų threshold for BBB permeability.[1][2][3]
H-Bond Donors / Acceptors 1 / 2Compliant with Lipinski’s Rule of 5 and Congreve’s Rule of 3 (for fragments).
The "Fluorine Effect" in Benzamides

The strategic placement of fluorine at the C3 position offers two distinct advantages over the non-fluorinated parent (N-methylbenzamide):

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, preventing Cytochrome P450-mediated hydroxylation at the meta position.[1][2]

  • Electronic Modulation: Fluorine acts as an inductive electron-withdrawing group (EWG), lowering the pKa of the amide proton and potentially altering the hydrogen-bonding capability with target proteins.[1]

Part 2: Validated Synthetic Architectures

Two primary methodologies are recommended for the synthesis of this compound. Method A is preferred for scale-up (>10g), while Method B is optimized for parallel library synthesis (mg scale).[1][2]

Method A: Acyl Chloride Condensation (Scale-Up)

This method utilizes the high reactivity of 3-fluorobenzoyl chloride to drive the reaction to completion rapidly.[1]

  • Precursor: 3-Fluorobenzoic acid (converted to acid chloride in situ or purchased).[1]

  • Reagents: Thionyl Chloride (SOCl₂) or Oxalyl Chloride; Methylamine (aqueous or THF solution).[1][2]

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA).[1][2]

Step-by-Step Protocol:

  • Activation: Dissolve 3-fluorobenzoic acid (1.0 equiv) in dry Dichloromethane (DCM). Add catalytic DMF (2 drops).[1][2] Dropwise add Oxalyl Chloride (1.2 equiv) at 0°C. Stir at RT for 2 hours until gas evolution ceases. Concentrate to remove excess oxalyl chloride.[1][2][3]

  • Coupling: Re-dissolve the crude acid chloride in dry DCM. Cool to 0°C.[1][2][3]

  • Addition: Slowly add Methylamine (2.0 equiv, 2M in THF) and Et₃N (1.5 equiv). The reaction is exothermic; maintain temperature <5°C.[1][2][4]

  • Workup: After 1 hour, quench with 1M HCl (to remove excess amine). Wash organic layer with sat.[1][2] NaHCO₃ and Brine.[1][2] Dry over MgSO₄ and concentrate.

  • Purification: Recrystallization from EtOAc/Hexanes (if solid) or Silica Flash Chromatography (0-5% MeOH in DCM).[1]

Method B: HATU-Mediated Coupling (Library Scale)

Ideal for avoiding moisture-sensitive acid chlorides in high-throughput screening (HTS) campaigns.[1]

  • Reagents: HATU (1.1 equiv), DIPEA (2.0 equiv).[1][2]

  • Solvent: DMF (Anhydrous).[1][2]

Step-by-Step Protocol:

  • Dissolve 3-fluorobenzoic acid (1.0 equiv) in DMF.[1]

  • Add DIPEA (2.0 equiv) and HATU (1.1 equiv).[1][2] Stir for 15 mins to form the activated ester.

  • Add Methylamine hydrochloride (1.2 equiv).[1][2]

  • Stir at RT for 4–16 hours. Monitor by LC-MS.[1]

  • Self-Validating Step: Check pH. If <8, add more DIPEA to ensure the amine salt is deprotonated.[1][2][4]

Visualization: Synthetic Decision Tree

Synthesis_Workflow Start Target: this compound Scale_Check Scale Requirement? Start->Scale_Check Method_A Method A: Acyl Chloride (>1g Scale) Scale_Check->Method_A High Scale Method_B Method B: HATU Coupling (<100mg Library) Scale_Check->Method_B Low Scale Act_A 1. Activate: (COCl)2 / DCM 2. Quench: Methylamine/Et3N Method_A->Act_A Act_B 1. Activate: HATU / DIPEA 2. React: MeNH2·HCl Method_B->Act_B Workup_A Liquid-Liquid Extraction (Acid/Base Wash) Act_A->Workup_A Workup_B Direct Prep-HPLC or SPE Filtration Act_B->Workup_B Validation QC: LC-MS & NMR Workup_A->Validation Workup_B->Validation

Figure 1: Decision matrix for selecting the optimal synthetic route based on scale and purity requirements.

Part 3: Analytical Characterization & Integrity[1][2][3]

To ensure scientific integrity, the synthesized compound must pass a "Triad of Confirmation": Mass, Proton Connectivity, and Fluorine Incorporation.[1][2]

Mass Spectrometry (LC-MS)
  • Target Ion: Look for [M+H]⁺ = 154.1 .[1][2]

  • Fragmentation Pattern: A loss of 31 Da (CH₃NH₂) typically yields the acylium ion [C₇H₄FO]⁺ at m/z ~123.[2]

Nuclear Magnetic Resonance (NMR)

The presence of the fluorine atom introduces spin-spin coupling (


), splitting proton signals that would otherwise be singlets or simple doublets.[1][2]
  • ¹H NMR (400 MHz, CDCl₃):

    • Amide Methyl: ~3.00 ppm (doublet, J ≈ 5 Hz).[1][2] Note: This couples to the NH proton.[1][2][3]

    • Amide NH: ~6.0–7.0 ppm (broad singlet).[1][2]

    • Aromatic Region (6.8–7.6 ppm): Look for complex splitting due to F-coupling.[1] The proton ortho to the fluorine often appears as a doublet of triplets or multiplet.[1][2]

  • ¹⁹F NMR:

    • Signal: Expect a singlet (or weak multiplet if proton-coupled) around -110 to -115 ppm .[1] This is the definitive "fingerprint" for the 3-fluoro substituent.[1]

Visualization: Analytical Validation Logic

Analysis_Logic Sample Crude Product LCMS LC-MS Analysis Sample->LCMS Check_MW Found [M+H]+ = 154? LCMS->Check_MW NMR_H 1H NMR Check_MW->NMR_H Yes Fail RE-PURIFY Check_MW->Fail No Check_Me Methyl Doublet @ 3.0 ppm? NMR_H->Check_Me NMR_F 19F NMR Check_Me->NMR_F Yes Check_Me->Fail No Check_F Signal @ -112 ppm? NMR_F->Check_F Pass RELEASE BATCH Check_F->Pass Yes Check_F->Fail No

Figure 2: Step-by-step analytical validation workflow to confirm structural identity.

Part 4: Medicinal Chemistry Context[1][2][3]

Fragment-Based Drug Discovery (FBDD)

This compound is a "rule-of-three" compliant fragment.[1] In FBDD screens, it is often used to probe hydrophobic pockets where the fluorine atom can displace high-energy water molecules or engage in orthogonal multipolar interactions with carbonyl carbons of the protein backbone.[1][2]

Structural Analogues

This scaffold serves as a core motif in larger, clinically relevant molecules.[1][2] For instance, the 4-amino-2-fluoro and 3-fluoro benzamide patterns are recurrent in androgen receptor signaling inhibitors (e.g., analogs of Enzalutamide) and MAO-B inhibitors.[1] The 3-fluoro group specifically improves metabolic half-life (


) compared to the unsubstituted benzamide by blocking the primary site of oxidative metabolism.[1]

References

  • PubChem Compound Summary. (n.d.). This compound (Compound CID: 12816995).[1] National Center for Biotechnology Information.[1][2] Retrieved from [Link][2]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[1][2] (Standard reference for Acyl Chloride and Schotten-Baumann amide synthesis protocols).

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][2] (Authoritative source on the "Fluorine Effect" and metabolic stability). Retrieved from [Link]

  • Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1][2] Retrieved from [Link][2]

Sources

An In-depth Technical Guide to the Predicted Biological Activity and Evaluation of 3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the predicted biological activities of the novel compound, 3-fluoro-N-methylbenzamide. Directed at researchers, scientists, and professionals in drug development, this document synthesizes information from related chemical structures to postulate potential therapeutic applications and furnishes detailed experimental protocols for the validation of these hypotheses. By leveraging established knowledge of the benzamide scaffold and the strategic incorporation of fluorine in medicinal chemistry, we aim to provide a robust framework for the investigation of this promising molecule.

Introduction: The Therapeutic Potential of a Fluorinated Benzamide

The benzamide functional group is a cornerstone in modern pharmacology, present in a wide array of approved drugs with diverse biological activities. Its ability to form key hydrogen bonds allows it to interact with a multitude of biological targets. Furthermore, the strategic incorporation of fluorine into small molecules is a well-established method in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability[1][2][3]. The compound this compound, which combines these two key features, is therefore a molecule of significant interest for therapeutic development. While direct studies on this specific compound are not yet prevalent in the literature, a thorough analysis of structurally similar compounds allows us to predict its potential biological activities with a high degree of confidence. This guide will focus on its predicted roles as a PARP inhibitor, a neuroprotective agent, and an antimicrobial/antitumor compound, providing the necessary experimental frameworks to explore these possibilities.

Predicted Biological Activities Based on Structural Analogs

Potential as a Poly (ADP-ribose) Polymerase (PARP) Inhibitor

The inhibition of PARP enzymes, particularly PARP-1, is a clinically validated strategy in cancer therapy, especially for tumors with deficiencies in DNA repair mechanisms like BRCA mutations[4][5][6][7]. Many potent PARP inhibitors are based on a benzamide scaffold, which mimics the nicotinamide moiety of the PARP substrate NAD+. Given that this compound contains this critical benzamide core, it is a strong candidate for a PARP inhibitor. The fluorine atom at the 3-position can potentially enhance binding affinity within the active site of the PARP enzyme.

Potential as a Neuroprotective Agent

Several compounds with a benzamide core have been investigated for their neuroprotective effects in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease[8][9][10][11][12]. The mechanisms of action for these compounds are varied, but often involve the modulation of pathways related to oxidative stress, apoptosis, and neuroinflammation[8][9][12]. The presence of the N-methylbenzamide structure in this compound suggests it could interact with targets within the central nervous system. The fluorine substitution may also improve its ability to cross the blood-brain barrier, a critical property for CNS-acting drugs.

Potential Antimicrobial and Antitumor Activities

Benzamide derivatives have demonstrated a broad spectrum of antimicrobial and antitumor activities[13][14][15][16][17][18][19][20][21]. The mechanisms for these activities are diverse and depend on the specific substitutions on the benzamide scaffold. For instance, some benzamide derivatives have shown efficacy against various bacterial and fungal strains[13][16][20][21]. In the context of oncology, beyond PARP inhibition, some benzamides have been shown to induce cell cycle arrest and apoptosis in cancer cell lines[14][15][18]. Therefore, it is plausible that this compound could exhibit general cytotoxic effects against microbial and cancer cells.

Proposed Experimental Workflows for Activity Screening

To empirically validate the predicted biological activities of this compound, a systematic screening approach is essential. The following section details the experimental protocols for investigating its potential as a PARP inhibitor, a neuroprotective agent, and an antimicrobial/antitumor compound.

Workflow for Assessing PARP Inhibition

The investigation of this compound as a PARP inhibitor should begin with in vitro enzymatic assays, followed by cell-based assays to confirm its activity in a biological context.

PARP_Inhibition_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays a PARP-1 Enzymatic Assay b Determine IC50 Value a->b Quantify PARylation c Cell Viability Assay (e.g., BRCA-mutant cell line) b->c Proceed if active d DNA Damage Response Assay (γ-H2AX foci formation) c->d Confirm cellular activity

Caption: Workflow for evaluating PARP inhibitory activity.

Step-by-Step Protocol for PARP-1 Enzymatic Assay:

  • Objective: To determine the direct inhibitory effect of this compound on PARP-1 enzymatic activity.

  • Materials: Recombinant human PARP-1, activated DNA, NAD+, biotinylated NAD+, streptavidin-HRP, and a chemiluminescent substrate. A known PARP inhibitor (e.g., Olaparib) should be used as a positive control.

  • Procedure:

    • Coat a 96-well plate with histone proteins.

    • Add a reaction mixture containing recombinant PARP-1, activated DNA, and varying concentrations of this compound (typically from 1 nM to 100 µM).

    • Initiate the PARP reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate at room temperature for 1 hour.

    • Wash the plate to remove unincorporated NAD+.

    • Add streptavidin-HRP and incubate for 1 hour.

    • Wash the plate and add a chemiluminescent substrate.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the compound and determine the IC50 value by fitting the data to a dose-response curve.

Workflow for Assessing Neuroprotective Effects

To evaluate the potential neuroprotective properties of this compound, a cell-based model of neuronal stress is recommended.

Neuroprotection_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assessment of Neuroprotection a Culture Neuronal Cells (e.g., SH-SY5Y) b Pre-treat with this compound a->b c Induce Oxidative Stress (e.g., with H2O2 or 6-OHDA) b->c d Cell Viability Assay (MTT or LDH release) c->d Measure outcomes e Apoptosis Assay (Caspase-3/7 activity) d->e Evaluate protective effect

Caption: Workflow for evaluating neuroprotective activity.

Step-by-Step Protocol for Cell-Based Neuroprotection Assay:

  • Objective: To assess the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

  • Materials: A human neuroblastoma cell line (e.g., SH-SY5Y), cell culture medium, this compound, an inducing agent for oxidative stress (e.g., hydrogen peroxide or 6-hydroxydopamine), and reagents for viability and apoptosis assays (e.g., MTT, LDH assay kit, Caspase-Glo 3/7 assay kit). A known neuroprotective agent can be used as a positive control.

  • Procedure:

    • Plate SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Induce oxidative stress by adding the chosen neurotoxin (e.g., H2O2) to the media and incubate for 24 hours.

    • Measure cell viability using the MTT assay, which quantifies mitochondrial metabolic activity.

    • In a parallel plate, measure the activity of caspase-3 and -7 to quantify apoptosis.

  • Data Analysis: Compare the viability and apoptosis levels in cells treated with the neurotoxin alone versus those pre-treated with this compound.

Workflow for Antimicrobial and Antitumor Screening

A preliminary screening for general antimicrobial and antitumor activity can be conducted using standard assays.

Antimicrobial_Antitumor_Workflow cluster_antimicrobial Antimicrobial Screening cluster_antitumor Antitumor Screening a This compound b Broth Microdilution Assay a->b d Cancer Cell Line Panel (e.g., NCI-60) a->d c Determine Minimum Inhibitory Concentration (MIC) b->c e Determine GI50 Values d->e

Caption: Workflow for antimicrobial and antitumor screening.

Step-by-Step Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):

  • Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

  • Materials: A panel of representative Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans), appropriate broth media, this compound, and standard antibiotics/antifungals as positive controls.

  • Procedure:

    • Prepare a two-fold serial dilution of this compound in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria).

    • After 18-24 hours, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • Data Analysis: The MIC value is reported for each microorganism tested.

Step-by-Step Protocol for Antitumor Activity Screening (MTT Assay):

  • Objective: To evaluate the cytotoxic effects of this compound against a panel of human cancer cell lines.

  • Materials: A panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon), cell culture medium, this compound, and a standard chemotherapeutic agent (e.g., doxorubicin) as a positive control.

  • Procedure:

    • Plate the cancer cells in 96-well plates and allow them to attach.

    • Treat the cells with a range of concentrations of this compound for 48-72 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration that inhibits cell growth by 50%).

Synthesis and Characterization

A plausible synthetic route for this compound involves the amidation of 3-fluorobenzoyl chloride with methylamine.

Synthesis_Workflow a 3-Fluorobenzoic Acid c 3-Fluorobenzoyl Chloride a->c + SOCl2 b Thionyl Chloride (SOCl2) e This compound c->e + CH3NH2 d Methylamine (CH3NH2) f Purification & Characterization (NMR, MS, HPLC) e->f

Caption: Proposed synthesis route for this compound.

The identity and purity of the synthesized compound should be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

Quantitative Data Summary

The following table should be populated with experimental data as it is generated from the proposed workflows.

Assay TypeTarget/Cell LineEndpointResult (e.g., IC50, MIC, GI50)
PARP Inhibition Recombinant PARP-1IC50To be determined
BRCA-mutant cell lineGI50To be determined
Neuroprotection SH-SY5Y (H2O2 induced)% Viability IncreaseTo be determined
SH-SY5Y (H2O2 induced)% Caspase 3/7 ReductionTo be determined
Antimicrobial S. aureusMICTo be determined
E. coliMICTo be determined
C. albicansMICTo be determined
Antitumor MCF-7 (Breast Cancer)GI50To be determined
A549 (Lung Cancer)GI50To be determined
HCT116 (Colon Cancer)GI50To be determined

Future Directions and Conclusion

This technical guide outlines a clear, hypothesis-driven path for the investigation of this compound. Based on the well-documented biological activities of its structural components—the benzamide core and the fluorine substituent—this compound holds significant promise as a lead for the development of new therapeutics. The provided experimental workflows offer a robust starting point for researchers to systematically evaluate its potential as a PARP inhibitor, a neuroprotective agent, and an antimicrobial/antitumor compound. Positive results from these initial screenings would warrant further investigation, including mechanism of action studies, in vivo efficacy testing in animal models, and pharmacokinetic profiling. The exploration of this compound and its derivatives represents a promising avenue for the discovery of novel and effective therapeutic agents.

References

  • MySkinRecipes. 3-Fluoro-N-methoxy-N-methylbenzamide. [Link]

  • National Institutes of Health. Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. [Link]

  • MDPI. Potential Protective Effects of Pungent Flavor Components in Neurodegenerative Diseases. [Link]

  • PubMed. Preclinical Applications of 3'-Deoxy-3'-[18F]Fluorothymidine in Oncology - A Systematic Review. [Link]

  • Google Patents. CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
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  • National Institutes of Health. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. [Link]

  • ResearchGate. Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. [Link]

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  • National Institutes of Health. PARP Inhibitors in Reproductive System Cancers: Current Use and Developments. [Link]

  • MDPI. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]

  • CURE Today. An Expanding Role For PARP Inhibitors Shows Promise In Treating Ovarian Cancer. [Link]

  • MDPI. Neuroprotective Effects of Tripeptides—Epigenetic Regulators in Mouse Model of Alzheimer's Disease. [Link]

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  • MDPI. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. [Link]

  • OBR Oncology. How PARPs Have Changed the Ovarian Cancer Clinical Landscape. [Link]

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3-fluoro-N-methylbenzamide as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

3-Fluoro-N-methylbenzamide: A Strategic Fluorinated Scaffold in Medicinal Chemistry

Executive Summary

This compound (CAS 701-39-3) is a pivotal pharmaceutical intermediate and "privileged fragment" in modern drug discovery. Structurally, it combines a metabolically robust fluorinated phenyl ring with a secondary amide functionality, serving as both a hydrogen-bond donor/acceptor and a rigid linker. Its utility extends beyond simple building blocks; it is a critical scaffold in Fragment-Based Drug Discovery (FBDD) for kinases (JAK inhibitors), G-protein coupled receptors (GPR119), and androgen receptor modulators. This guide details its physiochemical profile, scalable synthesis protocols, and advanced functionalization strategies via Directed Ortho Metalation (DoM).

Part 1: Chemical Profile & Physiochemical Properties

The introduction of a fluorine atom at the meta position of the benzamide core significantly alters the electronic landscape of the ring without imposing severe steric penalties. This modification enhances lipophilicity and metabolic stability by blocking the C3 position from oxidative metabolism (P450 hydroxylation).

Table 1: Physiochemical Specifications

PropertyDataNotes
IUPAC Name This compound
CAS Number 701-39-3 Often confused with the acid precursor (455-38-9)
Molecular Formula C₈H₈FNO
Molecular Weight 153.15 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3)
Physical State White to off-white solid
Melting Point 78–82 °CDistinct crystalline form
Solubility Soluble in DCM, DMSO, MeOHLimited water solubility
pKa (Amide NH) ~14–15Weakly acidic; deprotonation requires strong bases
Electronic Effect meta-F (σm = 0.[1][2][3]34)Inductive electron withdrawal deactivates ring slightly

Part 2: Synthetic Protocols

Two primary routes are recommended depending on the scale and available equipment. Method A is preferred for multi-gram to kilogram scale-up due to cost-efficiency, while Method B is ideal for rapid combinatorial library generation.

Method A: Acid Chloride Route (Scalable)

Rationale: This method avoids expensive coupling reagents and simplifies purification (byproduct is gas: SO₂/HCl).

Reagents: 3-Fluorobenzoic acid (CAS 455-38-9), Thionyl Chloride (SOCl₂), Methylamine (2M in THF or aqueous), Triethylamine (TEA).

  • Activation: Charge a reactor with 3-fluorobenzoic acid (1.0 equiv) and dry Toluene or DCM. Add SOCl₂ (1.2 equiv) and a catalytic drop of DMF.

  • Reflux: Heat to reflux (80°C) for 2–3 hours until gas evolution ceases.

  • Concentration: Evaporate solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride.

  • Amidation: Redissolve residue in dry DCM. Cool to 0°C.[4][5][6]

  • Addition: Slowly add Methylamine (1.5 equiv) and TEA (1.5 equiv) maintaining temp <10°C.

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine) and sat. NaHCO₃ (to remove unreacted acid). Dry over MgSO₄ and concentrate.

Method B: HATU-Mediated Coupling (Discovery Scale)

Rationale: Mild conditions, high tolerance for functional groups, and no need for inert atmosphere if handled quickly.

Protocol:

  • Dissolve 3-fluorobenzoic acid (1.0 equiv) in DMF (0.1 M).

  • Add DIPEA (3.0 equiv) and HATU (1.1 equiv).[7] Stir for 10 min to activate ester.

  • Add Methylamine hydrochloride (1.2 equiv).

  • Stir at RT for 4–12 hours.

  • Purification: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then standard acid/base wash.

SynthesisWorkflow Start Starting Material: 3-Fluorobenzoic Acid (CAS 455-38-9) Decision Scale Requirement? Start->Decision RouteA Route A: Acid Chloride (>10g Scale) Decision->RouteA Large Scale RouteB Route B: HATU Coupling (<1g Library Scale) Decision->RouteB Small Scale StepA1 1. SOCl2, cat. DMF, Reflux 2. Evaporate volatiles RouteA->StepA1 StepA2 3. Add MeNH2 / TEA at 0°C 4. Acid/Base Extraction StepA1->StepA2 Product Target Product: This compound (Yield: 85-95%) StepA2->Product StepB1 1. HATU, DIPEA, DMF 2. Add MeNH2•HCl RouteB->StepB1 StepB1->Product

Figure 1: Decision matrix for the synthesis of this compound based on scale and purity requirements.

Part 3: Advanced Reactivity & Functionalization

The true value of this compound lies in its ability to be selectively functionalized via Directed Ortho Metalation (DoM) . The molecule possesses two Directing Metalation Groups (DMGs):

  • Secondary Amide (-CONHMe): A strong DMG (coordinates Li).

  • Fluorine (-F): A weak DMG (inductive acidification).

Regioselectivity Challenge

Lithiation can occur at three distinct ortho positions. Understanding the hierarchy is crucial for designing downstream analogs.

  • Position C2 (Cooperative): Located between the F and Amide. This position is electronically most acidic due to the inductive effect of both groups (Cooperative Effect). However, it is sterically crowded.

  • Position C6 (Amide-Directed): Ortho to the amide, para to the fluorine. Sterically accessible.

  • Position C4 (Fluorine-Directed): Ortho to fluorine, para to the amide. Generally the least favored unless the amide is blocked.

Experimental Insight: Using n-BuLi typically results in C2 lithiation (kinetic control) if the temperature is kept strictly at -78°C. Using bulkier bases (e.g., LiTMP) or allowing the reaction to warm may shift preference or lead to thermodynamic equilibration.

DoM_Selectivity Substrate This compound nBuLi Reaction with 2.2 eq n-BuLi / -78°C Substrate->nBuLi PathC2 C2-Lithiation (Kinetic Product) nBuLi->PathC2 Major Path (Low Temp) PathC6 C6-Lithiation (Thermodynamic/Steric) nBuLi->PathC6 Minor Path (Bulkier Base) DescC2 Cooperative Effect: Ortho to both F and Amide High Acidity / High Sterics PathC2->DescC2 DescC6 Amide Directed: Ortho to Amide only Sterically Open PathC6->DescC6

Figure 2: Regioselectivity in Directed Ortho Metalation (DoM). C2 is the preferred site for electrophilic substitution under kinetic control.

Part 4: Pharmaceutical Applications

Fragment-Based Drug Discovery (FBDD)

This compound is a "privileged fragment" often included in screening libraries (e.g., UCSF Small Molecule Discovery Center).

  • Mechanism: The amide acts as a hinge binder in kinase inhibitors, while the fluorine modulates the pKa and lipophilicity (LogP), improving membrane permeability compared to the non-fluorinated parent.

  • Example: It serves as a tethering fragment in the discovery of protein-protein interaction stabilizers, such as in 14-3-3 protein modulators.

Bioisosteric Replacement in Kinase Inhibitors

In the development of JAK inhibitors and Enzalutamide analogs, the benzamide core is ubiquitous.

  • Case Study: The drug Enzalutamide utilizes a 4-amino-2-fluoro-N-methylbenzamide moiety.[8] The 3-fluoro analog (our topic) is often synthesized during SAR (Structure-Activity Relationship) campaigns to determine the optimal position of the fluorine atom for blocking metabolic hot-spots on the phenyl ring.

  • Utility: Shifting F from C2 to C3 often changes the torsion angle of the amide relative to the ring, drastically altering binding affinity.

Bioorthogonal Chemistry

Recent studies utilize this compound derivatives as precursors for Tetrazines used in in vivo click chemistry. The electron-withdrawing nature of the 3-fluoro group accelerates the inverse electron-demand Diels-Alder (IEDDA) reaction with trans-cyclooctenes.

Part 5: Quality Control & Safety

Analytical Standard (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 254 nm (Amide π-π* transition).

Safety Profile (MSDS Summary):

  • Hazards: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

  • Storage: Store at room temperature, kept dry. Stable indefinitely under ambient conditions.

References

  • Synthesis & Properties: Sigma-Aldrich Product Specification: 3-Fluoro-N-methoxy-N-methylbenzamide (Weinreb Analog) & Derivatives.Link

  • Fragment-Based Discovery: Fluorescence anisotropy-based tethering for discovery of protein-protein interaction stabilizers. Semantic Scholar. Link

  • Bioorthogonal Reactivity: Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. Bioconjugate Chemistry (ACS). Link

  • Kinase Inhibitor Scaffolds: Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4. Malaria World / ACS Infectious Diseases. Link

  • DoM Methodology: Directed Ortho Metalation: A Survival Guide. Baran Lab, Scripps Research Institute. Link

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The Evolving Landscape of 3-fluoro-N-methylbenzamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Benzamides in Modern Drug Discovery

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1] The strategic incorporation of fluorine atoms into these scaffolds has emerged as a powerful tactic to enhance pharmacological properties.[2] Fluorine's unique characteristics, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability.[2][3] This guide focuses on 3-fluoro-N-methylbenzamide derivatives and their analogs, a class of compounds that has garnered significant interest for its potential to address a range of therapeutic targets.

This document will provide an in-depth technical overview of the synthesis, structure-activity relationships (SAR), and pharmacological applications of these compounds. It is designed to be a practical resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to accelerate the discovery and development of novel therapeutics based on this promising scaffold.

Synthetic Strategies: From Benchtop to Scale-Up

The synthesis of this compound and its analogs typically proceeds through the formation of an amide bond between a 3-fluorobenzoic acid derivative and methylamine or a related amine. The choice of synthetic route often depends on the scale of the reaction, the availability of starting materials, and the desired purity of the final compound.

General Synthetic Workflow

A common and efficient approach involves a two-step process: the activation of the carboxylic acid followed by amidation. This workflow is highly adaptable for the creation of a diverse library of analogs for screening purposes.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amidation cluster_2 Alternative: Direct Coupling start 3-Fluorobenzoic Acid acyl_chloride 3-Fluorobenzoyl Chloride start->acyl_chloride  Thionyl Chloride (SOCl₂) or  Oxalyl Chloride ((COCl)₂) product This compound acyl_chloride->product methylamine Methylamine (CH₃NH₂) methylamine->product start_alt 3-Fluorobenzoic Acid coupling_reagents Coupling Agents (e.g., EDC, HOBt, HATU) start_alt->coupling_reagents methylamine_alt Methylamine methylamine_alt->coupling_reagents product_alt This compound coupling_reagents->product_alt

Caption: General synthetic routes to this compound.

Experimental Protocol: Synthesis of this compound via Acyl Chloride Intermediate

This protocol details a robust method for the synthesis of this compound, which can be adapted for the synthesis of various analogs.

Step 1: Formation of 3-Fluorobenzoyl Chloride

  • Materials: 3-fluorobenzoic acid, thionyl chloride (SOCl₂), anhydrous dichloromethane (DCM).

  • Procedure: a. In a fume hood, to a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluorobenzoic acid (1 equivalent). b. Add anhydrous DCM to the flask. c. Slowly add thionyl chloride (1.5 equivalents) to the suspension. d. Heat the mixture to reflux (approximately 40°C) and stir for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution. e. Allow the reaction to cool to room temperature. f. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting residue is 3-fluorobenzoyl chloride.

Step 2: Amidation with Methylamine

  • Materials: 3-fluorobenzoyl chloride, methylamine (aqueous solution or gas), dichloromethane (DCM).

  • Procedure: a. Dissolve the crude 3-fluorobenzoyl chloride from Step 1 in DCM in a clean, dry flask. b. Cool the solution in an ice bath. c. Slowly add an aqueous solution of methylamine (2 equivalents) to the cooled solution while stirring vigorously. Alternatively, anhydrous methylamine gas can be bubbled through the solution. d. Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. e. Quench the reaction by adding water. f. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. h. The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • The conversion of the carboxylic acid to the more reactive acyl chloride is a key step to facilitate the amidation reaction, which is otherwise slow.

  • The use of an excess of thionyl chloride ensures the complete conversion of the carboxylic acid.

  • The amidation reaction is performed at a low temperature to control its exothermic nature.

  • The aqueous workup is essential to remove unreacted reagents and byproducts, leading to a purer final product.

Structure-Activity Relationships (SAR) and Pharmacological Applications

This compound derivatives have been investigated for a variety of pharmacological activities, with their efficacy being highly dependent on their substitution patterns. The fluorine atom at the 3-position is often crucial for enhancing metabolic stability and binding affinity.[4]

Phosphodiesterase 10A (PDE10A) Inhibition

PDE10A is a phosphodiesterase highly expressed in the medium spiny neurons of the striatum, where it hydrolyzes both cAMP and cGMP.[5] Inhibition of PDE10A leads to an increase in the levels of these second messengers, which can modulate neuronal activity.[6] This has made PDE10A an attractive target for the treatment of neuropsychiatric disorders such as schizophrenia and Huntington's disease.

Quantitative SAR Data for Benzimidazole PDE10A Inhibitors (as an illustrative analog class):

CompoundR1R2PDE10A IC50 (nM)Selectivity over PDE3A/B & PDE4A/B
26a PhenylH1.52 ± 0.18>1000-fold
26b 4-FluorophenylH2.86 ± 0.10>1000-fold
33c 2-PyridylH3.73 ± 0.60>1000-fold
33a PhenylMethoxy18.6 ± 5.3Not reported
33b 4-MethoxyphenylMethoxy8.0 ± 1.38Not reported

Data adapted from a study on cinnoline and benzimidazole analogues as PDE10A inhibitors, demonstrating the potency of related heterocyclic structures.[7]

PDE10A Signaling Pathway:

cluster_0 Upstream Signaling cluster_1 Second Messenger Regulation cluster_2 Downstream Effects D1R D1 Receptor AC Adenylate Cyclase D1R->AC Activates D2R D2 Receptor D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE10A PDE10A PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE10A->AMP Hydrolyzes cAMP to Inhibitor This compound Analog (Inhibitor) Inhibitor->PDE10A Inhibits DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Neuronal_Activity Modulation of Neuronal Activity DARPP32->Neuronal_Activity Regulates

Caption: Simplified PDE10A signaling cascade in medium spiny neurons.

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

TRPV1 is a non-selective cation channel that plays a crucial role in the perception of pain.[8] Antagonists of TRPV1 are being investigated as potential analgesics. The this compound scaffold can be incorporated into more complex molecules that exhibit potent TRPV1 antagonism.

Drug Discovery and Development Workflow

The development of novel this compound derivatives as drug candidates follows a structured workflow, from initial hit identification to preclinical evaluation.

cluster_0 Discovery Phase cluster_1 Preclinical Phase HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead SAR Studies Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt ADME_Tox ADME/Tox Profiling Lead_Opt->ADME_Tox In_Vivo In Vivo Efficacy Studies ADME_Tox->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

Caption: A typical drug discovery workflow for small molecule inhibitors.

In Vitro Assay Protocol: Evaluating PDE10A Inhibition

A common method to assess the inhibitory potential of compounds against PDE10A is a fluorescence polarization (FP) assay.[9]

  • Principle: The assay utilizes a fluorescently labeled cAMP analog (cAMP-FAM). In its cyclic form, this small molecule rotates rapidly, resulting in low fluorescence polarization. When PDE10A hydrolyzes the phosphodiester bond, the resulting linear AMP-FAM is captured by a specific binding agent, forming a large, slow-rotating complex with high fluorescence polarization. Inhibitors of PDE10A will prevent this hydrolysis, thus keeping the fluorescence polarization low.[9]

  • Materials: Recombinant human PDE10A, cAMP-FAM, PDE assay buffer, binding agent, test compounds, and a microplate reader capable of measuring fluorescence polarization.[9]

  • Procedure: a. Prepare a serial dilution of the test compounds. b. In a 96-well plate, add the PDE assay buffer, the test compound dilutions, and the recombinant PDE10A enzyme. c. Initiate the reaction by adding the cAMP-FAM substrate. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the enzymatic reaction and add the binding agent. f. Incubate for a further period to allow for the binding of the hydrolyzed substrate. g. Measure the fluorescence polarization of each well. h. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

The Rationale for Fluorination: A Deeper Dive

The decision to incorporate fluorine into a drug candidate is a strategic one, aimed at leveraging its unique properties to overcome common challenges in drug development.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable position on a molecule can significantly increase its half-life in the body.[10]

  • Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with the target protein, such as hydrogen bonding and dipole-dipole interactions, thereby increasing binding affinity.[3]

  • Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, which in turn affects its solubility, permeability, and overall pharmacokinetic profile.[4]

Conclusion and Future Directions

This compound derivatives and their analogs represent a versatile and promising class of compounds for the development of novel therapeutics. Their synthetic tractability allows for the rapid generation of diverse chemical libraries, while the strategic incorporation of fluorine provides a powerful tool for optimizing pharmacological properties. As our understanding of the intricate roles of targets like PDE10A and TRPV1 in disease continues to grow, so too will the opportunities for designing highly potent and selective modulators based on this valuable scaffold. The integration of computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, with traditional medicinal chemistry approaches will be crucial in accelerating the journey of these compounds from the laboratory to the clinic.[11]

References

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An In-Depth Technical Guide to the In-Silico Modeling of 3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive walkthrough of the in-silico modeling pipeline for 3-fluoro-N-methylbenzamide, a representative fluorinated small molecule with potential pharmacological relevance. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each computational choice, from initial quantum mechanical geometry optimization to the dynamic simulation of its interaction with a plausible biological target. The protocols herein are designed to be self-validating, grounded in established methodologies and authoritative literature, thereby providing a robust framework for computational drug discovery and molecular characterization.

Section 1: Strategic Overview of the In-Silico Workflow

The journey from a chemical structure to a predictive model of its biological behavior is a multi-step process. In-silico modeling allows us to build a layered understanding of a molecule, starting with its most fundamental properties and progressing to complex, dynamic interactions. The core philosophy is to use computationally efficient methods to screen and hypothesize, followed by more rigorous, computationally intensive methods to refine and validate those hypotheses. This guide is structured to mirror this strategic progression.

The incorporation of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, membrane permeation, and binding affinity. Therefore, understanding its electronic and conformational landscape is paramount.

In_Silico_Workflow cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Target Interaction & Dynamics cluster_2 Phase 3: Predictive Modeling A 1. Ligand Structure (this compound) B 2. Quantum Mechanics Geometry Optimization A->B Initial Conformation C 3. Physicochemical & ADMET Property Prediction B->C Optimized Structure E 5. Molecular Docking (Ligand-Protein Binding Pose) C->E Prepared Ligand G 7. Data Analysis & Interpretation C->G Property Data D 4. Target Identification (e.g., ROCK1) D->E Receptor Structure F 6. Molecular Dynamics (Complex Stability & Dynamics) E->F Initial Complex F->G Trajectory Data H 8. QSAR (Optional) (For Analog Series) G->H Descriptor Calculation

Figure 1: A strategic overview of the in-silico modeling workflow, from initial ligand characterization to dynamic simulation and analysis.

Section 2: Foundational Analysis: Molecular Structure and Properties

Before simulating complex interactions, we must first understand the molecule itself. This involves determining its most stable three-dimensional shape and predicting its drug-like properties.

2.1. Ligand Preparation and Quantum Mechanical Optimization

The starting point for any in-silico study is an accurate 3D representation of the molecule. While initial structures can be generated from SMILES strings or 2D drawings, they do not represent the lowest energy, and thus most probable, conformation.

Causality: We employ Quantum Mechanics (QM), specifically Density Functional Theory (DFT), for geometry optimization because it provides a highly accurate description of the electronic structure, which governs molecular geometry.[1][2] This step is critical as an inaccurate starting conformation can lead to erroneous results in subsequent docking and dynamics simulations.

Experimental Protocol: DFT Geometry Optimization

  • Initial Structure Generation: Obtain the SMILES string for this compound (CNC(=O)C1=CC(=CC=C1)F) and convert it to a 3D structure using a molecular editor like Avogadro or RDKit. Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94).

  • QM Input File Preparation:

    • Methodology Selection: Choose a DFT functional and basis set that offers a good balance of accuracy and computational cost. The B3LYP functional is a widely used and well-validated hybrid functional for organic molecules.[3] For the basis set, Pople-style sets like 6-311G(d,p) or Ahlrichs-style sets like def2-TZVP are excellent choices for achieving accurate geometries and thermochemistry.[4]

    • Calculation Type: Specify a Geometry Optimization calculation.

    • Environment: To better mimic physiological conditions, apply an implicit solvation model, such as the SMD model or COSMO-RS, to represent the effects of water.[1]

  • Execution and Analysis:

    • Run the calculation using QM software (e.g., Gaussian, ORCA).

    • Verify that the optimization has converged by ensuring no imaginary frequencies are present in a subsequent frequency calculation, confirming the structure is a true energy minimum.[5] The resulting optimized coordinates represent the most stable conformation of the molecule.

2.2. Prediction of Physicochemical and ADMET Properties

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial to avoid costly late-stage failures in drug development.[6] Numerous in-silico tools leverage vast datasets to predict these properties from molecular structure alone.[7]

Causality: Properties like lipophilicity (logP), solubility, and adherence to medicinal chemistry heuristics (e.g., Lipinski's Rule of Five) govern a molecule's ability to be absorbed and reach its target in the body. Predicting these early allows for the prioritization of compounds with favorable drug-like characteristics.[8]

Protocol: ADMET Prediction

  • Tool Selection: Utilize a web-based prediction tool such as ADMETlab 2.0 or SwissADME.[6]

  • Input: Submit the SMILES string or the optimized 3D structure of this compound.

  • Execution: The server will calculate a wide range of properties based on its underlying models.

  • Data Collation: Summarize the key predicted properties in a structured table for analysis.

Data Presentation: Predicted Properties of this compound

Property CategoryParameterPredicted ValueInterpretation
Physicochemical Molecular Weight154.16 g/mol Well within typical drug-like range (<500).
logP (Lipophilicity)1.5 - 2.0Indicates good membrane permeability.
Water SolubilityModerately SolubleFavorable for bioavailability.
pKa (Amide)~17 (basic)Not easily ionizable under physiological pH.
Pharmacokinetics GI AbsorptionHighLikely to be well-absorbed orally.
(ADME)BBB PermeantYesPotential for CNS activity.
CYP Substrate/InhibitorCheck specific isoformsPredicts potential for drug-drug interactions.
Medicinal Chemistry Lipinski's Rule of Five0 ViolationsConforms to guidelines for drug-likeness.
Structural Alerts (PAINS)NoNo obvious flags for promiscuous binding or toxicity.

Note: Values are representative and should be calculated using a specific tool like ADMETlab 2.0 for a precise study.

Section 3: Target Interaction Analysis: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This is fundamental to structure-based drug design.

Causality: While this compound has no single defined target, benzamide derivatives are known inhibitors of various enzymes. We have selected Rho-associated protein kinase 1 (ROCK1) as a representative target, as it is a therapeutically relevant kinase for which multiple benzamide inhibitor co-crystal structures exist (e.g., PDB ID: 6E9W).[9][10] This allows us to perform a validated docking protocol where the predicted pose can be compared to a known binding mode.

Molecular_Docking_Workflow A 1. Prepare Receptor (PDB: 6E9W) - Remove water, co-factors - Add polar hydrogens C 3. Define Binding Site (Grid Box Generation) - Center on co-crystallized ligand A->C B 2. Prepare Ligand (Optimized this compound) - Assign charges - Define rotatable bonds D 4. Run Docking Simulation (AutoDock Vina) B->D C->D E 5. Analyze Results - Binding Affinity (kcal/mol) - Interaction Analysis D->E

Caption: The workflow for performing a molecular docking experiment.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Receptor Preparation:

    • Download the crystal structure of ROCK1 (PDB ID: 6E9W) from the RCSB PDB.[9]

    • Using molecular visualization software like PyMOL or AutoDock Tools, remove all water molecules and non-essential co-factors.

    • Add polar hydrogens to the protein structure, which are crucial for forming hydrogen bonds.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared receptor in the required PDBQT file format.[11]

  • Ligand Preparation:

    • Use the QM-optimized structure of this compound.

    • Using AutoDock Tools, assign partial charges and define the rotatable bonds. The software will automatically identify bonds that can rotate freely, which is essential for flexible ligand docking.

    • Save the prepared ligand in the PDBQT file format.[12]

  • Grid Box Definition:

    • The "grid box" defines the three-dimensional space where the docking algorithm will search for binding poses.

    • To ensure an accurate (or "redocking") simulation, center the grid box on the position of the original co-crystallized inhibitor in the 6E9W structure. A box size of approximately 20x20x20 Å is typically sufficient to encompass the active site.

  • Docking Execution:

    • Create a configuration file that specifies the paths to the prepared receptor and ligand files, the coordinates and dimensions of the grid box, and the desired exhaustiveness of the search.

    • Execute the docking run using the AutoDock Vina command-line interface.

  • Results Analysis:

    • Vina will generate several possible binding poses, each with a corresponding binding affinity score in kcal/mol. The more negative the score, the stronger the predicted binding.

    • Visualize the top-ranked pose in complex with the receptor. Analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) with the active site residues.

Data Presentation: Representative Docking Results

Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (ROCK1)Interaction Type
1-7.5Met156 (Hinge)Hydrogen Bond (Amide NH)
Val108, Leu205Hydrophobic Interaction (Benzene Ring)
Tyr157Pi-Pi Stacking (Benzene Ring)
2-7.2Met156 (Hinge)Hydrogen Bond (Amide C=O)

Note: These results are illustrative. Actual residue numbers and scores would be determined from the specific docking output.

Section 4: Dynamic System Analysis: Molecular Dynamics Simulations

While docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer a view of the system in motion. MD simulates the movements of atoms and molecules over time, providing deep insights into the stability of the protein-ligand complex and the nature of their dynamic interactions.[13]

Causality: A strong docking score does not guarantee a stable interaction. MD simulations are essential to validate the docking pose. If the ligand remains stably bound in the predicted pose throughout the simulation, it increases confidence in the docking result. This step also reveals the role of water molecules and the flexibility of both the protein and the ligand.

Experimental Protocol: Protein-Ligand MD Simulation using GROMACS

  • System Preparation:

    • Input: Use the top-ranked docked complex of ROCK1 and this compound as the starting structure.

    • Force Field Selection: Choose an appropriate force field. The CHARMM36m force field is a robust and widely used choice for proteins.[14] For the ligand, parameters must be generated. The CGenFF server is an excellent tool for generating CHARMM-compatible parameters for small molecules.[15][16]

    • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate an aqueous environment. The box should be large enough to ensure the protein does not interact with its own image.

    • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration.[17]

  • Simulation Execution:

    • Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes introduced during the setup.

    • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two phases: an NVT (constant Number of particles, Volume, and Temperature) ensemble followed by an NPT (constant Number of particles, Pressure, and Temperature) ensemble. This ensures the system is stable before the production run.

    • Production MD: Run the simulation for a sufficient length of time (e.g., 100 nanoseconds) to observe the behavior of the complex.[15][18]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD for both indicates that the complex is structurally stable.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible and rigid regions.

    • Interaction Analysis: Analyze the persistence of key interactions (like hydrogen bonds) identified in the docking pose throughout the simulation.

Section 5: Advanced Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR)

If a series of benzamide analogs with measured biological activity were available, a Quantitative Structure-Activity Relationship (QSAR) model could be developed.

Causality: QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[19] By identifying which molecular properties (descriptors) are most correlated with activity, a predictive model can be built to estimate the activity of new, unsynthesized compounds, thereby guiding lead optimization.[20][21]

A QSAR study would involve calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) for each analog and using statistical methods like multiple linear regression or machine learning to build the predictive model.[8][19]

Section 6: Conclusion and Authoritative Grounding

This guide has detailed a multi-faceted in-silico approach to characterize this compound. By integrating quantum mechanics, molecular docking, and molecular dynamics, we can construct a comprehensive profile of a small molecule, from its intrinsic properties to its dynamic behavior at a biological target. Each step in this workflow is a self-validating system, where the output of one stage provides a more refined input for the next, increasing the overall confidence in the final predictions. This rigorous, physically-grounded methodology is a cornerstone of modern computational chemistry and a powerful engine for accelerating drug discovery.

References
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  • Chafi, S., et al. (2023). An In Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent Inhibitor against AChE. PMC.
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  • RCSB PDB. (2018). 5WNE: X-RAY CO-STRUCTURE OF RHO-ASSOCIATED PROTEIN KINASE (ROCK1) WITH A HIGHLY SELECTIVE INHIBITOR. Retrieved from [Link]

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Sources

Methodological & Application

Application Note and Synthesis Protocol for 3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Benzamides

3-fluoro-N-methylbenzamide is a valuable chemical intermediate in the landscape of pharmaceutical and agrochemical research. The incorporation of a fluorine atom onto the benzamide scaffold can significantly alter the molecule's physicochemical properties, such as metabolic stability, binding affinity to biological targets, and lipophilicity.[1] These modifications are often sought after in drug design to enhance pharmacokinetic and pharmacodynamic profiles. This document provides a detailed, field-proven protocol for the synthesis of this compound, designed to be a self-validating system for producing high-purity material.

Mechanistic Rationale: A Two-Step Approach to Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable under standard conditions. The reaction requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. The protocol detailed here employs a classic and highly efficient two-step approach:

  • Activation of Carboxylic Acid: 3-fluorobenzoic acid is first converted to its more reactive acyl chloride derivative, 3-fluorobenzoyl chloride. This is achieved using thionyl chloride (SOCl₂). The lone pair of electrons on the oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. A subsequent rearrangement and elimination of a chloride ion, followed by the collapse of the intermediate, releases sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, yielding the desired acyl chloride.[2][3] The use of thionyl chloride is advantageous as the byproducts are gaseous, which helps to drive the reaction to completion.

  • Nucleophilic Acyl Substitution: The resulting 3-fluorobenzoyl chloride possesses a highly electrophilic carbonyl carbon. The lone pair of electrons on the nitrogen atom of methylamine acts as a potent nucleophile, attacking this carbonyl carbon.[4] This forms a tetrahedral intermediate which then collapses, re-forming the carbonyl double bond and eliminating the chloride ion as a good leaving group. A second equivalent of methylamine acts as a base to neutralize the generated HCl, forming methylammonium chloride and yielding the final product, this compound.[5][6]

Experimental Workflow Diagram

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Work-up & Purification A 3-Fluorobenzoic Acid D Reaction Mixture (Reflux, 2-3h) A->D B Thionyl Chloride (SOCl₂) B->D C Anhydrous Toluene (Solvent) C->D E Crude 3-Fluorobenzoyl Chloride (in Toluene) D->E Gas evolution (SO₂, HCl) G Reaction Mixture (0°C to RT) E->G F Methylamine Solution F->G Add dropwise H Crude Product Mixture G->H Stir 1-2h I Aqueous Wash (e.g., NaHCO₃, H₂O) H->I J Organic Phase (Drying over Na₂SO₄) I->J K Solvent Removal (Rotary Evaporation) J->K L Recrystallization K->L M Pure this compound L->M

Caption: Overall workflow for the synthesis of this compound.

Reagents and Materials

ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Hazards
3-Fluorobenzoic AcidC₇H₅FO₂140.11122-125251Skin/Eye/Respiratory Irritant[7][8][9]
Thionyl ChlorideSOCl₂118.97-104.576Corrosive, Toxic if Inhaled, Reacts Violently with Water[10][11][12]
Methylamine (40% in H₂O)CH₅N31.06-93-6.3Flammable, Corrosive, Harmful if Swallowed/Inhaled[13][14][15]
Toluene (Anhydrous)C₇H₈92.14-95111Flammable, Health Hazard
Dichloromethane (DCM)CH₂Cl₂84.93-96.740Health Hazard
Sodium BicarbonateNaHCO₃84.0150 (dec.)N/ANone
Sodium Sulfate (Anhydrous)Na₂SO₄142.048841429None

Detailed Synthesis Protocol

Step 1: Synthesis of 3-Fluorobenzoyl Chloride

  • 1.1 In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas trap (e.g., a drying tube filled with calcium chloride leading to a bubbler with mineral oil or a sodium hydroxide solution) to the top of the condenser to manage the evolving HCl and SO₂ gases.

  • 1.2 To the flask, add 3-fluorobenzoic acid (14.0 g, 100 mmol, 1.0 eq) and anhydrous toluene (100 mL).

  • 1.3 Stir the suspension and slowly add thionyl chloride (11.0 mL, 17.9 g, 150 mmol, 1.5 eq) via a dropping funnel. The addition is exothermic and will be accompanied by gas evolution.

  • 1.4 After the addition is complete, heat the mixture to a gentle reflux (oil bath temperature ~110-115 °C) and maintain for 2-3 hours.[2] The reaction is complete when the solution becomes clear and gas evolution ceases.

  • 1.5 Allow the reaction to cool to room temperature. The resulting solution of 3-fluorobenzoyl chloride in toluene is typically used directly in the next step without purification.

Step 2: Synthesis of this compound

  • 2.1 In a separate 500 mL flask equipped with a magnetic stir bar and a dropping funnel, prepare a solution of methylamine. Cool the flask in an ice-water bath (0-5 °C).

  • 2.2 To this flask, add a 40% aqueous solution of methylamine (23.3 g, 300 mmol, 3.0 eq) and dichloromethane (DCM, 100 mL). The use of excess methylamine serves both as the nucleophile and as the base to neutralize the HCl byproduct.[16]

  • 2.3 Slowly add the crude 3-fluorobenzoyl chloride solution from Step 1.5 to the stirred methylamine solution dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature of the reaction mixture below 10 °C during the addition.

  • 2.4 After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

Product Isolation and Purification

  • 3.1 Work-up: Transfer the reaction mixture to a separatory funnel. Add 100 mL of water and shake. Separate the organic layer.

  • 3.2 Aqueous Wash: Wash the organic layer sequentially with:

    • 1 M HCl (2 x 50 mL) to remove excess methylamine.

    • Saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove any unreacted 3-fluorobenzoic acid.

    • Brine (saturated NaCl solution) (1 x 50 mL) to facilitate the removal of water.

  • 3.3 Drying and Concentration: Dry the organic layer (DCM) over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude solid product.

  • 3.4 Recrystallization: Purify the crude solid by recrystallization.[17][18] A common solvent system for benzamides is a mixture of ethanol and water or ethyl acetate and hexanes.[19]

    • Dissolve the crude product in a minimum amount of hot ethyl acetate.

    • If the solution is colored, charcoal treatment can be performed.

    • Slowly add hexanes until the solution becomes cloudy.

    • Gently warm the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

  • 3.5 Final Product: Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum. The expected product is a white crystalline solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Melting Point: Compare the observed melting point with literature values.

  • FT-IR Spectroscopy: The IR spectrum should show characteristic peaks for the amide functional group, including an N-H stretch (~3300 cm⁻¹), a C=O stretch (~1640 cm⁻¹), and C-N stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals include a doublet for the N-methyl protons (~2.9-3.0 ppm), and multiplets in the aromatic region (~7.1-7.8 ppm) for the protons on the fluorophenyl ring. The coupling between the methyl protons and the N-H proton should be visible.

    • ¹³C NMR: Expected signals include a resonance for the methyl carbon (~26 ppm), aromatic carbons (114-165 ppm, showing C-F coupling), and the carbonyl carbon (~166 ppm).

    Note: The following data for the similar compound 2-fluoro-N-methylbenzamide can be used as a reference: ¹H NMR (400 MHz, CDCl₃) δ 3.04 (d, J = 4.8 Hz, 3H, CH₃), 6.75 (br s, 1H, NH), 7.11 (dd, J = 8.3, 8.3 Hz, 1H, Ar), 7.2-7.3 (m, 1H, Ar), 7.4-7.5 (m, 1H, Ar), 8.11 (ddd, 1H, Ar).[20]

Safety and Handling Precautions

  • All operations should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • Thionyl chloride is highly corrosive, toxic, and reacts violently with water, releasing toxic gases.[10][12][21] Handle with extreme caution under anhydrous conditions.

  • Methylamine is a flammable and corrosive gas/solution that can cause severe skin burns and eye damage.[13][22]

  • 3-Fluorobenzoic acid is an irritant. Avoid contact with skin, eyes, and clothing.[9]

  • Dispose of all chemical waste according to institutional and local regulations.

References

  • Google Patents. (2014). CN104230703A - Method for synthesizing high-purity benzoyl chloride.
  • Google Patents. (2015). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • MySkinRecipes. (n.d.). 3-Fluoro-N-methoxy-N-methylbenzamide. [Link]

  • Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. [Link]

  • Wikipedia. (2023). 3-Fluorobenzoic acid. [Link]

  • Google Patents. (1999). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methylamine 40 % in water. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. [Link]

  • Google Patents. (2014). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
  • Google Patents. (1984). US4440953A - Purification of N-substituted aminobenzaldehydes.
  • National Center for Biotechnology Information. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. PubMed Central. [Link]

  • Fisher Scientific. (2024). SAFETY DATA SHEET - 3-Fluorobenzoic acid. [Link]

  • Land of Chemistry. (2024). Methyl Amine & Benzoyl Chloride | N-Methyl Benzamide. YouTube. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of (R)-R-methylbenzylamine. [Link]

  • Pearson. (n.d.). Write the mechanism for each of the following reactions: b. the reaction of benzoyl chloride with excess methylamine to form N-methylbenzamide. [Link]

  • Organic Syntheses. (n.d.). o-CHLOROBENZOYL CHLORIDE. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Organic Syntheses. (n.d.). 3. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • YouTube. (2021). CHEM 312 - Recrystallization Experiment. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. [Link]

  • ARKAT USA, Inc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. [Link]

  • Brainly.com. (2024). Write the chemical reaction of methylamine with benzoyl chloride and write the IUPAC name of the product. [Link]

  • Bionium. (n.d.). Thionyl Chloride MATERIAL SAFETY DATA SHEET. [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • PrepChem.com. (n.d.). Step (a): Preparation of 4-fluorobenzoyl chloride. [Link]

  • ResearchGate. (2025). Synthesis and antimicrobial activity of fluorobenzoic acid amides. [Link]

  • Occupational Safety and Health Administration. (n.d.). THIONYL CHLORIDE. [Link]

  • Beilstein-Institut. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]

  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. [Link]

  • Airgas. (2025). 4 - SAFETY DATA SHEET. [Link]

  • PubChem. (n.d.). 2-fluoro-N-methylbenzamide. [Link]

  • Chemsrc. (2025). 3-Fluorobenzoic acid. [Link]

  • ResearchGate. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7). [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

Sources

Application Note: Recrystallization of 3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

This Application Note details the purification of 3-fluoro-N-methylbenzamide , a critical fluorinated building block in medicinal chemistry. The presence of the meta-fluorine atom and the secondary amide moiety creates a unique crystallographic landscape.

Why this is difficult:

  • Low Melting Point Risk: Substituted N-methylbenzamides typically possess melting points (MP) in the range of 70–90°C. This proximity to the boiling point of common solvents creates a high risk of "oiling out" (liquid-liquid phase separation) rather than crystallization.

  • Conformational Flexibility: The amide bond allows for rotational conformers, often leading to metastable polymorphs or difficulty in initial nucleation.

  • Fluorine Lipophilicity: The fluorine atom increases solubility in non-polar solvents compared to the non-fluorinated parent, altering standard solvent selection rules.

This guide provides a self-validating protocol designed to maximize purity (>99.5% HPLC) while controlling physical form.

Pre-Formulation Characterization (The "Know Your Compound" Phase)

Before attempting bulk recrystallization, you must establish the thermal baseline to prevent yield loss.

Table 1: Physicochemical Baseline
ParameterValue / Range (Typical)Critical Implication
Melting Point 75°C – 85°C (Est.)[1][2][3]DANGER: Do not use solvents with BP > 80°C for single-solvent recrystallization.[1]
Solubility (Water) Low / InsolubleUseful for washing away inorganic salts, but poor for recrystallization without co-solvent.[1]
Solubility (EtOAc) HighIdeal "Good" solvent.[1]
Solubility (Heptane) LowIdeal "Anti-solvent".[1]
pKa (Amide NH) ~14-15Non-ionizable under standard recrystallization conditions.[1]

Solvent Selection Strategy

We utilize a Dielectric Gap Strategy . Because the target molecule has a polar amide core and a lipophilic fluorophenyl ring, a single solvent often fails to provide the necessary solubility differential between hot and cold states.

Recommended System: Ethyl Acetate (Solvent A) / n-Heptane (Solvent B)

  • Why: Ethyl acetate solubilizes the amide via hydrogen bonding. Heptane acts as a non-polar antisolvent that forces the fluorinated ring to aggregate, driving crystallization.

  • Alternative: Ethanol/Water (Only if MP > 85°C; otherwise risk of oiling is too high).

Diagram 1: Solvent Selection Logic

SolventLogic Start Start: Solubility Screening Test1 Test Solubility in Ethyl Acetate (EtOAc) @ RT Start->Test1 Result1 Soluble? Test1->Result1 PathA Too Soluble (Need Antisolvent) Result1->PathA Yes PathB Insoluble (Heat to Reflux) Result1->PathB No Test2 Add n-Heptane dropwise to hot solution PathA->Test2 Outcome2 Try Ethanol / Water PathB->Outcome2 If insoluble in hot EtOAc Result2 Precipitate Forms? Test2->Result2 Outcome1 System Selected: EtOAc / Heptane Result2->Outcome1 Yes (Cloud Point) Result2->Outcome2 No (Oiling/Miscibility issues)

Caption: Logical flow for determining the optimal solvent system, prioritizing the avoidance of "oiling out" phenomena.

Detailed Experimental Protocol

Scale: 10.0 g Crude this compound Target Purity: >99.5% Safety: Perform all steps in a fume hood. Heptane is flammable.

Phase 1: Dissolution & Hot Filtration[7]
  • Place 10 g of crude solid in a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Add 20 mL of Ethyl Acetate (2 vol).

  • Heat to varying reflux (approx. 70°C) using a heating block.

    • Observation: If solid does not dissolve completely, add EtOAc in 2 mL increments.

    • Limit: Do not exceed 5 volumes (50 mL). If not dissolved, insoluble impurities are likely present.

  • Hot Filtration: While at reflux, filter the solution through a pre-warmed glass frit or fluted filter paper to remove dust and mechanical impurities.

    • Why: Nucleation often starts on dust particles (heterogeneous nucleation), leading to uncontrolled crystal growth.

Phase 2: The Anti-Solvent Addition (The Critical Step)
  • Return the clear filtrate to the heat source and bring back to a gentle boil.

  • Slowly add n-Heptane dropwise via an addition funnel or pipette.

  • The Cloud Point: Continue adding Heptane until a faint, persistent turbidity (cloudiness) appears.

    • Note: This indicates the metastable limit has been reached.

  • Add 1-2 mL of Ethyl Acetate to just redissolve the cloudiness (restore clarity).

    • Mechanistic Insight: You are now slightly undersaturated at boiling, but highly supersaturated at room temperature.

Phase 3: Controlled Nucleation & Cooling
  • Remove the flask from the heat source. Place it on a cork ring or wood block.

    • Insulation: Cover the flask with a beaker or foil to slow the cooling rate.

    • Why:Slow cooling = High Purity. Rapid cooling traps impurities inside the crystal lattice (occlusion).

  • Seeding (Optional but Recommended): When the temperature reaches ~50°C, add a tiny crystal of pure this compound.

    • Effect: This bypasses the energy barrier for nucleation, preventing super-cooling and sudden massive precipitation.

  • Allow to reach Room Temperature (20-25°C) undisturbed for 2 hours.

  • Final Cooling: Place in an ice bath (0-4°C) for 30 minutes to maximize yield.

Phase 4: Isolation[7]
  • Filter the white crystals using vacuum filtration (Buchner funnel).

  • The Wash: Wash the filter cake with a cold (0°C) mixture of 1:3 EtOAc:Heptane.

    • Caution: Do not use pure EtOAc; it will dissolve your product.

  • Dry in a vacuum oven at 40°C for 12 hours.

Troubleshooting & Polymorphism

The "Oiling Out" Phenomenon

If the product separates as a yellow oil droplets instead of crystals:

  • Cause: The temperature of the solution is above the melting point of the solvated product, or the anti-solvent was added too fast.

  • Fix: Reheat to dissolve the oil. Add more Solvent A (EtOAc). Cool much more slowly. Vigorously stir during the cooling phase to disrupt the oil phase.

Diagram 2: Recrystallization Workflow & Checkpoints

RecrystWorkflow Step1 Dissolve in min. vol. Hot EtOAc (70°C) Step2 Hot Filtration (Remove Insolubles) Step1->Step2 Step3 Add Heptane to Cloud Point Step2->Step3 Step4 Add EtOAc to Clear Solution Step3->Step4 Check Check: Oil Droplets? Step4->Check Fix Reheat + More EtOAc Check->Fix Yes (Oiling) Proceed Slow Cool to RT Check->Proceed No (Clear) Fix->Step3 Step5 Ice Bath (0°C) Proceed->Step5 Step6 Filter & Wash (Cold 1:3 Mix) Step5->Step6

Caption: Step-by-step workflow including the critical decision loop for handling 'oiling out'.

QC & Validation

To certify the protocol was successful, perform the following:

  • HPLC Purity: Run on a C18 column (Water/Acetonitrile gradient). Impurities from synthesis (e.g., 3-fluorobenzoic acid) usually elute earlier than the amide.

  • 1H NMR: Check for the N-methyl doublet at ~2.9 ppm and the amide NH broad singlet.

  • 19F NMR: A single sharp peak should be observed (~ -110 to -115 ppm depending on reference). Extra peaks indicate isomeric impurities (2-fluoro or 4-fluoro isomers) which are hard to remove and may require column chromatography if recrystallization fails.

  • DSC (Differential Scanning Calorimetry): A single sharp endotherm confirms phase purity. A broad peak suggests amorphous content or mixed polymorphs.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for general purification techniques and solvent properties).

  • Stahly, G. P. (2007). Diversity in Single- and Multiple-Component Crystals. The Search for and Prevalence of Polymorphs and Cocrystals. Crystal Growth & Design, 7(6), 1007–1026. (Authoritative source on polymorphism screening).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Grounding for the solvent selection strategy).

  • Geldorp, G., et al. (2016). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.[4] Crystal Growth & Design, 16(5), 2669–2678. (Specific context on fluorinated benzamide crystallography).

Sources

Application Notes and Protocols for Cell-Based Assays of 3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction: Characterizing the Bioactivity of 3-fluoro-N-methylbenzamide

This compound belongs to the benzamide class of compounds, a versatile scaffold in medicinal chemistry. Benzamide derivatives have demonstrated a wide array of biological activities, including roles as intermediates in the synthesis of analgesics, anti-inflammatory drugs, and antipyretics.[1] Furthermore, specific substituted benzamides have been investigated for their potential as PARP inhibitors, which are crucial in DNA repair pathways, and HDAC inhibitors, which are epigenetic modulators.[2][3] Given the therapeutic potential of this chemical class, a systematic evaluation of novel derivatives like this compound is essential.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct initial cell-based screening and characterization of this compound. The following protocols are designed as a logical workflow, starting from broad assessments of cytotoxicity and progressing to more specific mechanistic assays. These assays will enable the elucidation of the compound's effects on cell viability, proliferation, apoptosis, and cell cycle progression, while also providing a framework to investigate its potential as a PARP or HDAC inhibitor.

Section 1: Initial Screening for Cytotoxicity and Cell Viability

The first step in characterizing a novel compound is to determine its effect on cell viability and to establish a dose-response relationship. This information is crucial for determining the appropriate concentration range for subsequent, more detailed mechanistic studies.

Principle of Cell Viability Assays

Cell viability assays are foundational in drug discovery for quantifying the cytotoxic effects of a compound.[4] A common and robust method is the use of a luminescent assay that measures intracellular ATP levels, such as the CellTiter-Glo® assay. The amount of ATP is directly proportional to the number of metabolically active, viable cells.

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: Data Acquisition seed_cells Seed cells in 96-well plates incubate1 Incubate for 24 hours seed_cells->incubate1 prepare_dilutions Prepare serial dilutions of This compound add_compound Add compound dilutions to cells prepare_dilutions->add_compound incubate2 Incubate for 24-72 hours add_compound->incubate2 add_reagent Add CellTiter-Glo® reagent incubate3 Incubate for 10 minutes add_reagent->incubate3 read_luminescence Read luminescence on a plate reader incubate3->read_luminescence

Caption: Workflow for Cytotoxicity Screening.

Detailed Protocol: Luminescent Cell Viability Assay

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multichannel pipette

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Include wells for "cells only" (negative control) and "medium only" (background) controls.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Compound Treatment:

    • Prepare a 2X serial dilution series of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is ≤ 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Data Acquisition:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Analysis and Presentation

The data should be normalized to the vehicle-treated control wells and the IC₅₀ (half-maximal inhibitory concentration) value should be calculated using a non-linear regression curve fit (log(inhibitor) vs. response).

ParameterDescription
Cell Line The specific cancer cell line used in the assay.
Treatment Duration The length of time cells were exposed to the compound (e.g., 24h, 48h, 72h).
IC₅₀ (µM) The concentration of this compound that inhibits cell viability by 50%.

Section 2: Mechanistic Insights - Apoptosis and Cell Cycle Analysis

Once the cytotoxic potential of this compound is established, the next step is to investigate the mechanism of cell death. Common mechanisms include apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Assay

Principle: A key event in apoptosis is the activation of caspases. A luminescent assay, such as Caspase-Glo® 3/7, can be used to measure the activity of caspase-3 and caspase-7, which are key executioner caspases.

Protocol:

  • Seed cells in a 96-well plate as described in the cytotoxicity protocol.

  • Treat cells with this compound at concentrations around the IC₅₀ value for a specified time (e.g., 24 hours). Include a known apoptosis inducer (e.g., staurosporine) as a positive control.

  • Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

  • Mix gently and incubate at room temperature for 1-2 hours.

  • Measure luminescence. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Cell Cycle Analysis

Principle: Cell cycle analysis using propidium iodide (PI) staining and flow cytometry can determine if the compound induces cell cycle arrest at a particular phase (G1, S, or G2/M).

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with this compound at concentrations around the IC₅₀ value for 24 hours.

  • Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Section 3: Target-Oriented Assays - PARP and HDAC Inhibition

Given that many benzamide derivatives exhibit inhibitory activity against Poly (ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs), it is prudent to investigate if this compound shares these properties.[2][3]

Cell-Based PARP Inhibition Assay

Principle: PARP inhibitors prevent the repair of single-strand DNA breaks, which can lead to the accumulation of double-strand breaks and cell death, particularly in cells with deficient homologous recombination (e.g., BRCA-mutant cells).[2] A cell-based assay can be used to measure the inhibition of PARP activity in cells.

G cluster_0 Cell Treatment cluster_1 Cell Lysis & PARP Activity Measurement treat_cells Treat cells with this compound and a DNA damaging agent (e.g., H₂O₂) lyse_cells Lyse cells and add PARP assay buffer treat_cells->lyse_cells measure_activity Measure PARP activity (e.g., via NAD⁺ depletion or PAR formation) lyse_cells->measure_activity

Caption: Workflow for Cell-Based PARP Inhibition Assay.

Protocol:

  • Seed cells in a 96-well plate.

  • Pre-treat cells with various concentrations of this compound for 1-2 hours. Include a known PARP inhibitor (e.g., Olaparib) as a positive control.

  • Induce DNA damage by adding a DNA-damaging agent (e.g., H₂O₂ or MMS) and incubate for a short period.

  • Lyse the cells and measure PARP activity using a commercially available kit that detects the consumption of NAD⁺ or the formation of poly(ADP-ribose) (PAR).

  • A decrease in PARP activity in the presence of the compound indicates inhibition.

Cell-Based HDAC Inhibition Assay

Principle: HDAC inhibitors lead to the accumulation of acetylated histones, which alters gene expression. Cell-based HDAC activity can be measured using a luminescent assay that utilizes a cell-permeable acetylated substrate.[5][6]

Protocol:

  • Seed cells in a 96-well plate.

  • Treat cells with a serial dilution of this compound for a specified time (e.g., 4-24 hours). Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

  • Add a luminogenic, cell-permeable HDAC substrate (e.g., from an HDAC-Glo™ I/II Assay).

  • Incubate to allow for deacetylation by cellular HDACs.

  • Add a developer reagent that specifically lyses the cells and measures the deacetylated substrate, producing a luminescent signal.

  • A decrease in luminescence is proportional to the inhibition of HDAC activity.

Summary and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound. By systematically assessing its impact on cell viability, apoptosis, and cell cycle, and by exploring its potential as a PARP or HDAC inhibitor, researchers can gain valuable insights into its mechanism of action. Positive results from these assays would warrant further investigation, including target engagement studies, in vivo efficacy models, and structure-activity relationship (SAR) studies to optimize its therapeutic potential.

References

  • Benchchem. 3-Fluoro-N-phenylbenzamide|Research Chemical.
  • MDPI. N,N-Diethyl-3-methylbenzamide.
  • ChemicalBook. Synthesis and Applications of N-Methylbenzamide.
  • BioAgilytix. The Use of Cell-Based Assays for Translational Medicine Studies.
  • Cambridge Bioscience. PARP assay kits.
  • PubMed. Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review.
  • Charles River. Cell-Based Bioassays for Biologics.
  • BMG LABTECH. Cell-based assays on the rise.
  • PMC - NIH. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform.
  • PMC - NIH. Identification of HDAC inhibitors using a cell-based HDAC I/II assay.
  • MDPI. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
  • PMC. A review for cell-based screening methods in drug discovery.
  • Promega Corporation. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors.
  • PMC - PubMed Central. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors.
  • BPS Bioscience. PARP Assays.
  • MDPI. Development of 3D Cell-Based Fluorescent Reporter Assay for Screening of Drugs Downregulating Telomerase Reverse Transcriptase.
  • Promega Corporation. Cell Health Screening Assays for Drug Discovery.
  • Reaction Biology. Histone Deacetylase (HDAC) Assay Services.
  • BMG LABTECH. PARP assay for inhibitors.
  • ResearchGate. (PDF) Identification of HDAC inhibitors using a cell-based HDAC I/II assay.
  • Chemical Communications (RSC Publishing). N,N-diethyl-3-methylbenzamide (DEET) acts as a metal-organic framework synthesis solvent with phase-directing capabilities.
  • Custom Assays for Drug Discovery. Cell-Based Assay Development.
  • ResearchGate. Evaluation of clinical-stage PARP inhibitors in cell-based assays to correlate PARP suppression with functional impact on DNA repair.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • NIH. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs.
  • MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
  • CD BioSciences. Histone Deacetylase Assays, Cell-based Epigenetic Assays.
  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery.
  • Chemical Communications (RSC Publishing). N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities.
  • PubMed. The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells.

Sources

Application Notes for 3-Fluoro-N-methylbenzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Fluorinated Benzamide Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules is a cornerstone of rational drug design. The 3-fluoro-N-methylbenzamide scaffold represents a particularly valuable starting point for discovery campaigns. The fluorine atom at the meta position offers a powerful tool to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity through subtle electronic effects.[1] The N-methylbenzamide core, in turn, is a well-established pharmacophore found in numerous bioactive compounds, capable of forming crucial hydrogen bond interactions with biological targets.[2] This document provides a detailed guide for leveraging this compound in two key drug discovery paradigms: as a high-value fragment in Fragment-Based Drug Discovery (FBDD) and as a foundational scaffold for the development of targeted enzyme inhibitors.

Part 1: Application in Fragment-Based Drug Discovery (FBDD)

This compound is an exemplary fragment due to its low molecular weight, conformational simplicity, and the presence of vectors for chemical elaboration. Its inclusion in a fragment library provides a robust starting point for tackling challenging drug targets.

Rationale for Inclusion in a Fragment Library

The utility of this compound in FBDD is underpinned by the "Rule of Three," a set of guidelines for effective fragments. Its properties align well with these principles, making it an attractive candidate for screening campaigns.

PropertyValue"Rule of Three" Guideline
Molecular Weight155.15 g/mol < 300 Da
cLogP~1.5≤ 3
Hydrogen Bond Donors1≤ 3
Hydrogen Bond Acceptors2≤ 3
Rotatable Bonds1≤ 3

Table 1: Physicochemical Properties of this compound in the Context of FBDD Guidelines.

FBDD Workflow Using this compound

The following workflow outlines a comprehensive FBDD campaign, from initial screening to a validated hit.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead A Fragment Library Screening (including this compound) B Biophysical Hit Validation (e.g., SPR, NMR, MST) A->B Primary Hits C Structural Biology (X-ray Crystallography or Cryo-EM) B->C Validated Hits D Analyze Binding Mode & Identify Growth Vectors C->D High-Resolution Structure E Analogue Synthesis (Structure-Guided Design) D->E Design Strategy F SAR by Biophysics & Biochemistry E->F Test Analogues F->D Iterative Optimization

Figure 1: A typical Fragment-Based Drug Discovery workflow.

Protocol 1.1: Primary Screening and Hit Validation

Objective: To identify and validate the binding of this compound to a protein target of interest.

1. Primary Screening using Surface Plasmon Resonance (SPR):

  • Rationale: SPR is a sensitive, label-free technique for detecting binding events in real-time, making it ideal for primary fragment screening.[3]

  • Procedure:

    • Immobilize the target protein on a sensor chip (e.g., CM5 chip via amine coupling).

    • Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO).

    • Dilute the fragment into running buffer (e.g., HBS-EP+) to a final concentration range of 100 µM to 1 mM, ensuring the final DMSO concentration is consistent across all samples (typically ≤1%).

    • Inject the fragment solutions over the sensor surface and a reference flow cell.

    • Monitor the change in response units (RU). A concentration-dependent increase in RU indicates a binding event.

2. Orthogonal Hit Validation using Nuclear Magnetic Resonance (NMR):

  • Rationale: NMR-based methods, such as saturation transfer difference (STD) or Carr-Purcell-Meiboom-Gill (CPMG) experiments, provide robust validation of hits from primary screens and can offer structural insights into the binding epitope.[4]

  • Procedure (STD-NMR):

    • Prepare a solution of the target protein (typically 10-50 µM) in a suitable deuterated buffer.

    • Acquire a reference 1D ¹H NMR spectrum of this compound (~1 mM) alone.

    • Add the target protein to the fragment solution.

    • Acquire two spectra: one with on-resonance saturation of the protein signals and one with off-resonance saturation.

    • Subtract the on-resonance spectrum from the off-resonance spectrum. Protons on the fragment that are in close contact with the protein will show signals in the difference spectrum, confirming binding.

Protocol 1.2: Structural Characterization and Hit-to-Lead Progression

Objective: To obtain a high-resolution structure of the fragment-protein complex and use this information to guide chemical elaboration.

1. X-ray Crystallography:

  • Rationale: A crystal structure provides atomic-level detail of the binding interaction, revealing key hydrogen bonds, hydrophobic interactions, and potential vectors for fragment growth.[5]

  • Procedure:

    • Obtain high-quality crystals of the target protein.

    • Soak the crystals in a solution containing a high concentration of this compound (typically 10-50 mM) to allow the fragment to diffuse into the active site.

    • Collect X-ray diffraction data and solve the structure.

2. Structure-Guided Analogue Design (Fragment Growing):

  • Rationale: With the co-crystal structure in hand, medicinal chemists can design analogues that extend from the core fragment into adjacent pockets of the binding site to form additional favorable interactions, thereby increasing potency.[1][6]

  • Design Principles:

    • Vector Selection: Identify positions on the this compound scaffold that are solvent-exposed and pointing towards unoccupied pockets in the protein. The para-position of the fluoro-benzoyl ring and the N-methyl group are primary candidates for modification.

    • Chemistry: Employ robust chemical reactions (e.g., Suzuki or Buchwald-Hartwig couplings on a bromo- or iodo-substituted precursor) to append new chemical matter.

    • Iterative Optimization: Synthesize a small library of analogues, determine their binding affinity, and, where possible, obtain co-crystal structures to guide the next round of design.[7]

Part 2: Application as a Scaffold for Enzyme Inhibitor Development

The this compound scaffold is present in inhibitors of several enzyme classes, including Poly(ADP-ribose) polymerases (PARPs) and Fatty Acid Amide Hydrolase (FAAH).[8][9] The following protocols outline a general workflow for developing a novel enzyme inhibitor starting from this scaffold.

Inhibitor_Dev_Workflow cluster_0 Phase 1: Assay & Initial Characterization cluster_1 Phase 2: Cellular Validation & SAR A Biochemical Assay Development & Validation B IC50 Determination A->B C Mechanism of Action (MOA) Studies B->C D Target Engagement Assay (e.g., CETSA) C->D Biochemically Characterized Inhibitor E Structure-Activity Relationship (SAR) Studies D->E F Lead Optimization E->F F->B Iterative Improvement

Figure 2: Workflow for developing an enzyme inhibitor.

Protocol 2.1: Biochemical Assay and IC50 Determination

Objective: To establish a robust biochemical assay for the target enzyme and determine the inhibitory potency (IC50) of this compound or its derivatives.

1. Assay Development:

  • Rationale: A reliable assay is crucial for quantifying enzyme activity and inhibition. The choice of assay depends on the enzyme's function (e.g., kinase, hydrolase, transferase).[10]

  • General Steps:

    • Enzyme and Substrate Titration: Determine the optimal concentrations of enzyme and substrate to ensure the reaction is in the linear range with respect to time and enzyme concentration. The substrate concentration is often set at or near the Michaelis constant (Km) for initial screening.[11][12]

    • Buffer Optimization: Optimize pH, salt concentration, and any necessary cofactors or additives (e.g., DTT, BSA).

    • Assay Validation: Determine the Z'-factor to ensure the assay is robust and suitable for screening. A Z' > 0.5 is generally considered excellent.

2. IC50 Determination:

  • Procedure:

    • Prepare a serial dilution of the inhibitor (e.g., 11-point, 3-fold dilution starting from 100 µM).

    • Add the inhibitor to the assay plate, followed by the enzyme. Allow for a pre-incubation period if slow-binding inhibition is suspected.

    • Initiate the reaction by adding the substrate.

    • Measure the reaction progress using a suitable detection method (e.g., fluorescence, absorbance, luminescence).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2.2: Mechanism of Action (MOA) Studies

Objective: To elucidate how the inhibitor affects the enzyme's catalytic cycle (e.g., competitive, non-competitive, uncompetitive).[13]

  • Rationale: Understanding the MOA is critical for lead optimization, as it provides insights into how the inhibitor binds to the enzyme (e.g., in the active site or an allosteric site).[11][14]

  • Procedure (Michaelis-Menten Kinetics):

    • Select a range of fixed inhibitor concentrations (e.g., 0, 0.5x, 1x, 2x, 4x the IC50 value).

    • For each inhibitor concentration, measure the initial reaction velocity across a range of substrate concentrations (typically 0.1x to 10x the Km value).

    • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

    • Analyze the changes in Vmax (y-intercept) and Km (x-intercept) to determine the inhibition modality.

Inhibition TypeLineweaver-Burk Plot Observation
Competitive Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).
Non-competitive Lines intersect on the x-axis (Apparent Vmax decreases, Km is unchanged).
Uncompetitive Lines are parallel (Apparent Vmax and apparent Km both decrease).

Table 2: Interpretation of Lineweaver-Burk plots for determining the mechanism of inhibition.

Protocol 2.3: Cellular Target Engagement

Objective: To confirm that the inhibitor binds to its intended target in a cellular context.

  • Rationale: The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in intact cells. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[15][16]

  • Procedure (Western Blot-based CETSA):

    • Treat cultured cells with the inhibitor or vehicle (DMSO) for a defined period.

    • Harvest the cells, wash, and resuspend in a physiological buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Separate the soluble fraction (containing non-denatured protein) from the insoluble, aggregated fraction by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature by Western blotting.

    • A positive shift in the melting temperature (Tagg) in the presence of the inhibitor indicates target engagement.[17]

Part 3: Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

A key aspect of both FBDD and inhibitor development is the synthesis of analogues to explore the SAR.[18][19][20] A common strategy for derivatizing the this compound scaffold involves starting from a halo-substituted precursor.

General Synthetic Scheme:

Caption: General scheme for the synthesis of 4-substituted-3-fluoro-N-methylbenzamide analogues for SAR studies.

This synthetic route allows for the systematic exploration of different chemical groups at the 4-position to probe for additional interactions within the target's binding site, leading to improved potency and selectivity.

References

  • Wu, J., et al. (2020). Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE) approach. STAR Protocols. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols: 4-(Oxan-3-yl)piperidine in Fragment-Based Drug Discovery. BenchChem.
  • ResearchGate. (n.d.). Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures.
  • National Center for Biotechnology Information. (2024). Protocol to perform fragment screening using NMR spectroscopy. PubMed Central. Available at: [Link]

  • YouTube. (2022). Introduction into Fragment Based Drug Discovery. YouTube.
  • Oxford Academic. (2019). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic.
  • Oncodesign Services. (n.d.). Hit-to-Lead process | Drug Discovery. Oncodesign Services.
  • National Center for Biotechnology Information. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (2025). Development of Novel α-Amylase Inhibitors: Synthesis, Molecular Docking, and Biochemical Studies. PubMed.
  • National Center for Biotechnology Information. (2013). Inhibition of fatty acid amide hydrolase and cyclooxygenase by the N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen and naproxen. PubMed.
  • Portland Press. (2021). Steady-state enzyme kinetics. The Biochemist. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (2024).
  • Charles River. (n.d.). A Study for the Determination of the Mechanism of Inhibition (MOI)
  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • MDPI. (n.d.). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. MDPI.
  • National Center for Biotechnology Information. (n.d.). Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Applied Biophysical Methods in Fragment-Based Drug Discovery. PubMed.
  • BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs.
  • Journal of Hematology Oncology Pharmacy. (n.d.). Outcomes and Adverse Events Linked to Off-Label Treatment of Solid Tumors with PARP Inhibitors.
  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed.
  • MedchemExpress.com. (n.d.). FAAH | Inhibitors. MedchemExpress.com.
  • ResearchGate. (2025). Development of Novel α-Amylase Inhibitors: Synthesis, Molecular Docking, and Biochemical Studies | Request PDF.
  • National Center for Biotechnology Information. (n.d.). Fragment-based drug discovery using a multi-domain, parallel MD-MM/PBSA screening protocol. PubMed Central.
  • Der Pharma Chemica. (n.d.). 3D-QSAR study, synthesis and biological evaluation of p-hydroxy benzohydrazide derivatives as antimicrobial agents. Der Pharma Chemica.
  • MIT OpenCourseWare. (n.d.). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. MIT OpenCourseWare.
  • ResearchGate. (n.d.). Enzyme kinetics of reversible inhibition. Characteristic...
  • YouTube. (2024). Understanding and Overcoming PARP Inhibitor Resistance. YouTube.
  • Sygnature Discovery. (n.d.). Mechanism of Action (MOA).
  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview.
  • Life Chemicals. (2021).
  • Technology Networks. (2022). Fragment-Based Approach To Enhance Drug Discovery Productivity. Technology Networks.
  • Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Ainfo.
  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
  • National Center for Biotechnology Information. (n.d.). NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS. PubMed Central.
  • RSC Publishing. (n.d.). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry.
  • YouTube. (2023).
  • MDPI. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-N-(p-tol-yl)benzamide. PubMed.
  • BOC Sciences. (n.d.).
  • YouTube. (2019). Fragment Based Drug Design - Docking, Screening, Growing and Linking. YouTube.
  • Sigma-Aldrich. (n.d.).
  • Taylor & Francis. (2024). Full article: Application of the Cellular Thermal Shift Assay (CETSA)
  • National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Studies on Synthesis and Structure-Activity Relationship (SAR) of Derivatives of a New Natural Product from Marine Fungi as Inhibitors of Influenza Virus Neuraminidase. PubMed Central.

Sources

Process Optimization and Scale-Up Synthesis of 3-Fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-FMB-2024-02

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-fluoro-N-methylbenzamide , a critical pharmacophore in medicinal chemistry. Unlike bench-scale methods that rely on expensive coupling agents (HATU, EDC), this guide focuses on the Acid Chloride Route optimized for kilogram-scale production.

Key features of this protocol include:

  • Atom Economy: Utilization of thionyl chloride (

    
    ) for activation to minimize solid waste.
    
  • Green Solvent Engineering: Replacement of dichloromethane (DCM) with 2-Methyltetrahydrofuran (2-MeTHF) to improve safety and environmental profiles.

  • Process Safety: Integrated gas scrubbing and exotherm management strategies.

Strategic Route Selection

The Fluorine Effect in Process Chemistry

The introduction of a fluorine atom at the meta position (3-position) of the benzene ring exerts a strong inductive electron-withdrawing effect (-I). This increases the electrophilicity of the carbonyl carbon, making the intermediate acid chloride highly reactive.

  • Implication: The amidation step will be rapid and highly exothermic. Strict thermal control is required to prevent impurity formation (dimers) or runaway reactions.

Route Comparison
ParameterCoupling Agent Route (HATU/EDC)Acid Chloride Route (Selected)
Scale Suitability Low (<100 g)High (>10 kg)
Atom Economy Poor (High MW byproducts)Excellent (

&

are gases)
Cost HighLow
Purification Chromatography often requiredCrystallization / Acid-Base Workup

Reaction Workflow & Engineering

The following diagram illustrates the process flow, highlighting unit operations and critical control points.

ProcessFlow cluster_safety Critical Safety Controls Start Start: 3-Fluorobenzoic Acid Activation Activation Reactor (Reflux with SOCl2 + cat. DMF) Solvent: Toluene or 2-MeTHF Start->Activation Scrubber Gas Scrubber (NaOH Trap for SO2/HCl) Activation->Scrubber Off-gas Distillation Distillation (Remove excess SOCl2) Activation->Distillation Crude Acid Chloride Amidation Amidation Reactor (Controlled Addition to Methylamine) Temp: <10°C Distillation->Amidation Dissolved in 2-MeTHF Quench Quench & Workup (Water/Brine Wash) Amidation->Quench Crystallization Crystallization (Heptane/EtOAc) Quench->Crystallization Organic Phase Product Final Product This compound Crystallization->Product

Figure 1: Process flow diagram for the scale-up synthesis of this compound.

Detailed Experimental Protocol

Step 1: Activation (Acid Chloride Formation)

Objective: Convert 3-fluorobenzoic acid to 3-fluorobenzoyl chloride.

  • Reagents:

    • 3-Fluorobenzoic acid (1.0 equiv)

    • Thionyl Chloride (

      
      ) (1.2 equiv)
      
    • DMF (Catalytic, 0.01 equiv)

    • Solvent: Toluene (anhydrous) or 2-MeTHF.

  • Protocol:

    • Charge the reactor with 3-fluorobenzoic acid and Toluene (5 vol).

    • Add catalytic DMF.

    • Slowly add

      
       via an addition funnel at room temperature.
      
    • Heat the mixture to reflux (

      
      ) for 3–4 hours.
      
    • Monitor: Reaction is complete when gas evolution ceases and HPLC shows <0.5% starting acid (quench aliquot with MeOH for analysis).

    • Distillation: Distill off excess

      
       and Toluene under reduced pressure to yield the crude acid chloride as an oil. Note: Complete removal of 
      
      
      
      is critical to prevent side reactions with the amine.
Step 2: Amidation (N-Methylation)

Objective: React acid chloride with methylamine to form the amide.

  • Reagents:

    • Crude 3-fluorobenzoyl chloride (from Step 1)

    • Methylamine (2.0 M in THF or 40% aq. solution) (2.5 equiv)

    • Solvent: 2-MeTHF (Green alternative to DCM).

  • Protocol:

    • Charge a clean reactor with Methylamine solution (excess acts as a base scavenger).

    • Cool the amine solution to 0–5°C .

    • Dissolve the crude acid chloride in 2-MeTHF (3 vol).

    • Critical Step: Add the acid chloride solution dropwise to the amine solution, maintaining internal temperature <15°C .

      • Why? Inverse addition (Acid Cl -> Amine) prevents the formation of di-acylated byproducts and ensures the pH remains basic to neutralize the HCl generated.

    • Allow the reaction to warm to room temperature and stir for 1 hour.

Step 3: Workup and Isolation[1]
  • Quench: Add water (5 vol) to the reaction mixture.

  • Phase Separation: Separate the organic layer (2-MeTHF) and the aqueous layer.

  • Acid Wash: Wash the organic layer with 1M HCl (2 x 3 vol).

    • Purpose: Removes unreacted methylamine.

  • Base Wash: Wash the organic layer with saturated

    
     (2 x 3 vol).
    
    • Purpose: Removes any unreacted 3-fluorobenzoic acid (hydrolysis byproduct).

  • Brine Wash: Wash with saturated brine (1 x 3 vol).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under vacuum.
    
Step 4: Crystallization

Fluorinated benzamides can exhibit polymorphism. Controlled crystallization is preferred over column chromatography for scale-up.

  • Solvent System: Heptane / Ethyl Acetate (3:1 ratio).

  • Procedure:

    • Dissolve the crude solid in minimum hot EtOAc (

      
      ).
      
    • Slowly add Heptane until slight turbidity is observed.

    • Cool slowly to room temperature, then to

      
      .
      
    • Filter the white crystalline solid and dry in a vacuum oven at

      
      .
      

Process Safety & Logic Control

The following decision tree outlines the safety logic for the critical amidation step.

SafetyLogic Start Start Amidation TempCheck Is Temp < 15°C? Start->TempCheck AddRate Addition Rate OK? TempCheck->AddRate Yes StopAdd STOP ADDITION Increase Cooling TempCheck->StopAdd No Continue Continue Dropwise Addition AddRate->Continue StopAdd->TempCheck Temp Recovered Continue->TempCheck Complete Addition Complete Continue->Complete All Reagents Added

Figure 2: Thermal control logic for the exothermic amidation step.

Analytical Specifications

To validate the protocol, the final product must meet these criteria:

TestSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.5% (Area %)HPLC (C18, ACN/Water)
Identity Consistent with structure1H NMR (DMSO-d6)
Melting Point 130–132°C (Literature dependent)DSC / Capillary
Residual Solvent < 5000 ppm (Class 3)GC-Headspace

1H NMR (400 MHz, DMSO-d6) Diagnostic Peaks:

  • 
     8.50 (br s, 1H, NH)
    
  • 
     7.60–7.30 (m, 4H, Ar-H)
    
  • 
     2.80 (d, 3H, N-CH3)
    

References

  • Green Solvent Selection

    • Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Process Safety and Environmental Protection, 2014.[1]

    • Application: Justific
  • Amide Synthesis via Acid Chlorides

    • Montalbetti, C.A.G.N., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005.

    • Application: General mechanism and side-reaction suppression (dimeriz
  • Thionyl Chloride Safety Data

    • PubChem. "Thionyl Chloride - Compound Summary."

    • Application: Hazard identification (H314, EUH014) and handling requirements.[2]

  • Crystallization of Fluorinated Benzamides

    • Surov, A.O., et al. "Suppression of Disorder in Benzamide Crystals by Fluorine Substitution." Crystal Growth & Design, 2016.[3]

    • Application: Insight into solid-state properties and polymorphism of 3-fluoro deriv

Sources

Unveiling the Solid-State Architecture: A Crystallography Guide for 3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the crystallographic study of 3-fluoro-N-methylbenzamide. This document offers a deep dive into the theoretical and practical aspects of obtaining high-quality single crystals of this fluorinated benzamide and elucidating its three-dimensional structure through X-ray diffraction.

Introduction: The Significance of Fluorine in Crystal Engineering and Drug Design

The introduction of fluorine into small organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong C-F bonds and participate in non-covalent interactions, can profoundly influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. In the context of crystallography, fluorine substitution is a powerful tool in crystal engineering, capable of altering crystal packing and modulating intermolecular interactions, which in turn dictates the solid-state properties of a material.

This compound, a member of the fluorinated benzamide family, serves as a valuable model system for studying the interplay of these forces. Its structural analysis provides critical insights into how the strategic placement of a fluorine atom on the benzoyl ring influences the supramolecular assembly. Understanding the crystal structure of this compound is paramount for predicting its physical properties, such as solubility and melting point, and for designing novel compounds with tailored solid-state characteristics. While a specific crystal structure for this compound is not publicly available as of this writing, analysis of closely related fluorinated benzamides provides a strong predictive framework for its crystallographic behavior. For instance, the crystal structure of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide reveals a conformation where the two benzene rings are significantly twisted relative to each other[1]. Similarly, the structure of N-(2,3-Difluorophenyl)-2-fluorobenzamide showcases the role of amide-amide hydrogen bonds in forming one-dimensional chains within the crystal lattice[2]. These examples underscore the subtle yet significant influence of fluorine substitution on molecular conformation and crystal packing.

This guide will provide the necessary protocols to successfully grow single crystals of this compound and analyze its structure, contributing valuable data to the broader understanding of fluorinated organic compounds.

Physicochemical Properties and Safety Considerations

A thorough understanding of the material's properties is crucial for designing successful crystallization experiments and ensuring safe handling.

Physicochemical Data
PropertyValueSource
Molecular Formula C₈H₈FNOPubChem
Molecular Weight 153.16 g/mol PubChem
Appearance White to off-white solid (predicted)General chemical knowledge
Melting Point 125.0 to 129.0 °C (for the related 4-bromo-2-fluoro-N-methylbenzamide)ChemicalBook[3]
Solubility Predicted to be soluble in polar organic solvents such as methanol, ethanol, and acetone. Limited solubility in non-polar solvents like hexane.Inferred from related compounds

Note: Some data are inferred from structurally similar compounds due to the limited availability of specific experimental data for this compound.

Safety and Handling

This compound, like many benzamide derivatives, requires careful handling in a laboratory setting. Adherence to standard safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[4]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[5] Wash hands thoroughly after handling.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for the most comprehensive and up-to-date safety information before handling any chemical.

Protocols for Single Crystal Growth

The successful growth of high-quality single crystals is the most critical and often the most challenging step in a crystallographic study.[7] The choice of crystallization method and solvent system is paramount and often requires empirical screening. Below are detailed protocols for common and effective crystallization techniques applicable to small organic molecules like this compound.

Solvent Selection and Solution Preparation

The initial step for all crystallization methods is the preparation of a clear, saturated or near-saturated solution of the compound.

Protocol for Solvent Screening:

  • Place a small amount (1-2 mg) of this compound into several small vials.

  • Add a few drops of a single solvent to each vial, starting with common laboratory solvents of varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, water).

  • Observe the solubility at room temperature. A good starting solvent is one in which the compound is sparingly soluble.

  • If the compound is insoluble, gently warm the vial to see if solubility increases with temperature. This indicates suitability for slow cooling crystallization.

  • If the compound is highly soluble, the solvent may be suitable for use in a vapor diffusion setup with a less-soluble anti-solvent.

Solution Preparation for Crystallization:

  • Once a suitable solvent or solvent system is identified, prepare a larger volume of a nearly saturated solution.

  • Add a measured amount of this compound to a clean flask or vial.

  • Gradually add the chosen solvent while stirring until the solid is just dissolved. Gentle warming may be necessary.

  • Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel to remove any dust or particulate matter that could act as unwanted nucleation sites.

Crystallization Techniques

This is the simplest method and often a good starting point.

Protocol:

  • Prepare a filtered, nearly saturated solution of this compound in a suitable solvent.

  • Transfer the solution to a clean vial or small beaker.

  • Cover the vessel with a cap that is not airtight, or with parafilm perforated with a few small holes made by a needle. This allows for slow evaporation of the solvent.

  • Place the vessel in a vibration-free location at a constant temperature.

  • Monitor the vessel over several days to weeks for crystal growth.

Causality Behind Experimental Choices: The rate of evaporation is a critical parameter. Slow evaporation allows for the ordered deposition of molecules onto a growing crystal lattice, leading to larger and higher-quality crystals. Rapid evaporation often results in the formation of a powder or small, poorly-formed crystals. The size of the opening in the vessel's cover directly controls the evaporation rate.

This method is effective for compounds that exhibit a significant increase in solubility with temperature.

Protocol:

  • Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature (e.g., 40-60 °C).

  • Ensure all the solid has dissolved. If not, add a minimal amount of additional hot solvent.

  • Hot-filter the solution to remove any impurities.

  • Place the sealed vessel in an insulated container (e.g., a Dewar flask filled with warm water or wrapped in glass wool) to slow the rate of cooling.

  • Allow the solution to cool slowly to room temperature.

  • Crystals should form as the solubility of the compound decreases with temperature.

Trustworthiness of the Protocol: The slow cooling process is self-validating in that the formation of well-defined, transparent crystals with sharp edges is a direct indicator of a successful experiment. The gradual decrease in temperature prevents rapid precipitation and promotes the growth of a single, ordered crystal lattice.

This technique involves the slow introduction of an "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound.

Protocol (Liquid-Vapor Diffusion):

  • Prepare a filtered, concentrated solution of this compound in a "good" solvent.

  • Place a small, open vial containing this solution inside a larger, sealed jar.

  • Add a layer of the "anti-solvent" to the bottom of the larger jar, ensuring the level is below the top of the inner vial.

  • Seal the larger jar tightly.

  • Over time, the anti-solvent will slowly vaporize and diffuse into the solution in the inner vial.

  • As the concentration of the anti-solvent in the inner vial increases, the solubility of the compound will decrease, leading to the formation of crystals.

Authoritative Grounding: The principle of vapor diffusion relies on the gradual change in solvent composition to induce crystallization. This controlled change in solubility is a well-established method for growing high-quality crystals of small molecules and macromolecules alike.

Diagram of Crystallization Techniques

Crystallization_Techniques cluster_slow_evaporation Slow Evaporation cluster_slow_cooling Slow Cooling cluster_vapor_diffusion Vapor Diffusion se1 Prepare Saturated Solution se2 Cover with Perforated Lid se1->se2 se3 Allow Solvent to Evaporate Slowly se2->se3 se4 Crystals Form se3->se4 sc1 Prepare Saturated Solution at High Temp sc2 Insulate and Cool Slowly sc1->sc2 sc3 Solubility Decreases sc2->sc3 sc4 Crystals Form sc3->sc4 vd1 Solution in Inner Vial vd3 Anti-solvent Vapor Diffuses vd1->vd3 vd2 Anti-solvent in Outer Jar vd2->vd3 vd4 Solubility Decreases vd3->vd4 vd5 Crystals Form vd4->vd5 Xray_Workflow start High-Quality Single Crystal mount Mount Crystal start->mount collect X-ray Data Collection mount->collect process Data Processing (Integration & Scaling) collect->process solve Structure Solution (Direct Methods) process->solve refine Structure Refinement solve->refine validate Structure Validation refine->validate final Final Crystal Structure validate->final

Sources

Troubleshooting & Optimization

Improving solubility of 3-fluoro-N-methylbenzamide for assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Solubility & Assay Stability for Fluorinated Benzamides Role: Senior Application Scientist Status: Active | Version: 2.4

Diagnostic: Why is this compound difficult?

Welcome to the technical support interface. If you are experiencing precipitation, variable IC50 data, or "crashing out" upon dilution with 3-fluoro-N-methylbenzamide, you are encountering a classic hydrophobic effect exacerbated by the fluorination of the benzamide scaffold.

While the amide group is polar, the addition of the fluorine atom at the 3-position increases the lipophilicity (LogP) and metabolic stability of the ring system. The crystal lattice energy of benzamides is often high due to intermolecular hydrogen bonding (amide-to-amide stacking), making the solid state energetically favorable over the aqueous solution state.

Physicochemical Snapshot
PropertyValue (Approx.)Implication for Assays
LogP ~1.5 – 1.9Moderate lipophilicity; prone to binding plasticware.
Aqueous Solubility < 1 mg/mL (predicted)High risk of precipitation in PBS/Media without co-solvents.
H-Bonding Donor (1), Acceptor (1)Strong crystal lattice; requires disruption by polar aprotic solvents (DMSO).
pKa Neutral (pH 7.4)pH adjustment (acid/base) will not significantly improve solubility.

Stock Solution Preparation (The "Source of Truth")

Q: What is the absolute best solvent for creating a stable stock solution?

A: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard. Avoid ethanol or methanol for long-term storage as they evaporate, changing the effective concentration.

Protocol: The "Dry" Stock Method
  • Step 1: Weigh the solid compound in a glass vial (avoid static-prone plastics).

  • Step 2: Add anhydrous DMSO (99.9%) to achieve a concentration of 10 mM to 50 mM .

    • Note: Do not attempt to make aqueous stocks directly.

  • Step 3: Vortex vigorously for 60 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Step 4: Aliquot into small volumes (e.g., 20–50 µL) in amber glass vials or high-quality polypropylene tubes to avoid repeated freeze-thaw cycles.

  • Step 5: Store at -20°C. Critical: DMSO is hygroscopic. If it absorbs water from the air, the compound may precipitate inside the frozen stock over time. Use a desiccator or seal tightly.

Dilution Strategies: preventing the "Crash"

Q: My compound precipitates immediately when I add the DMSO stock to the assay buffer. How do I fix this?

A: You are likely shocking the system by introducing a hydrophobic solute into a high-polarity environment too quickly. You must use the "Intermediate Shift" method or a Serial Dilution in DMSO before touching water.

The "Intermediate Shift" Protocol

Direct addition of 100% DMSO stock to buffer causes local zones of high concentration, leading to nucleation.

  • Prepare 100% DMSO Dilution Series: Perform all serial dilutions (e.g., 1:3 steps) using 100% DMSO in a separate plate ("Source Plate").

  • Create an Intermediate Plate: Transfer a small volume from the Source Plate to an "Intermediate Plate" containing buffer, such that the DMSO concentration is 5–10%.

    • Why? This keeps the compound solubilized while introducing water gradually.

  • Final Transfer: Transfer from the Intermediate Plate to the Assay Plate (Cells/Enzyme).

    • Target: Final DMSO concentration should be ≤ 0.5% (v/v) for cell assays or ≤ 1% for biochemical assays.

Visual Workflow: The Dilution Strategy

DilutionStrategy cluster_0 Step 1: The Organic Phase cluster_1 Step 2: The Transition cluster_2 Step 3: The Assay Stock Solid Compound (Store Desiccated) MasterStock Master Stock (50 mM in 100% DMSO) Stock->MasterStock Dissolve DilutionPlate Serial Dilution Plate (100% DMSO) MasterStock->DilutionPlate Serial Dilution InterPlate Intermediate Plate (10% DMSO + Buffer) DilutionPlate->InterPlate 1:10 Dilution AssayPlate Final Assay Plate (<0.5% DMSO) InterPlate->AssayPlate Final Transfer InterPlate->AssayPlate Precipitation Risk!

Figure 1: The "Intermediate Shift" workflow minimizes precipitation shock by gradually introducing the aqueous phase.

Advanced Formulation: Cyclodextrins

Q: Even with DMSO, I see precipitation at high concentrations (e.g., >50 µM). What now?

A: If DMSO limits are reached, you must encapsulate the hydrophobic phenyl ring. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the standard excipient for this class of molecules.

Why it works

The this compound molecule fits into the lipophilic cavity of the β-cyclodextrin torus. The outer shell of the cyclodextrin is hydrophilic, allowing the complex to dissolve in water without high percentages of organic solvent.

Protocol: HP-β-CD Complexation[1]
  • Prepare Vehicle: Make a 20% (w/v) stock of HP-β-CD in your assay buffer (e.g., PBS).

  • Dissolve Compound: Add your compound stock (from DMSO) into this vehicle with vigorous vortexing.

  • Equilibration: Allow the solution to shake at room temperature for 30 minutes. This allows the "guest" (benzamide) to enter the "host" (cyclodextrin) cavity.

  • Usage: You can now use this solution with significantly reduced DMSO concentrations.

Warning: Cyclodextrins can sometimes interfere with surface-based assays (SPR) or specific membrane permeability studies. Always run a "Vehicle Only" control.[1]

Troubleshooting: Plasticware & False Positives

Q: My IC50 curve plateaus unexpectedly, or replicates are highly variable.

A: This is often due to sorption (sticking to plastic) or micro-precipitation .

The "Loss to Plastic" Phenomenon

Lipophilic benzamides bind to standard Polystyrene (PS) plates.

  • Solution: Switch to Low-Binding Polypropylene (PP) plates for your intermediate dilutions.

  • Assay Plates: Use "Non-Binding Surface" (NBS) treated plates for the final assay if protein/cell adhesion is not required.

False Positives (Light Scattering)

If your compound precipitates, it forms micro-crystals that scatter light.

  • Absorbance Assays (MTT/ELISA): Precipitate scatters light, artificially increasing absorbance (OD). This looks like "activity" or "toxicity" that isn't real.

  • Fluorescence Assays: Precipitate can quench the signal or cause autofluorescence.

Diagnostic Check: Measure the OD at 650 nm (where your assay reagent shouldn't absorb). If you see a signal that correlates with compound concentration, you have precipitation.

Decision Matrix

Use this logic flow to determine your next step.

DecisionTree Start Start: Solubility Issue CheckDMSO Is Final DMSO > 1%? Start->CheckDMSO ReduceDMSO Reduce DMSO (Use High Conc. Stock) CheckDMSO->ReduceDMSO Yes VisualCheck Precipitate Visible? CheckDMSO->VisualCheck No CheckPlastic Is Compound Sticking to Plate? VisualCheck->CheckPlastic No (Clear but low activity) AddExcipient Add 10-20% HP-beta-CD or 0.01% Tween-80 VisualCheck->AddExcipient Yes (Cloudy) SwitchPlastic Use Glass or Low-Binding PP CheckPlastic->SwitchPlastic Yes (Loss of potency) CheckPlastic->AddExcipient No (Still insoluble)

Figure 2: Troubleshooting Decision Matrix for Benzamide Solubility.

References

  • National Center for Biotechnology Information (NCBI). Assay Guidance Manual: Compound Solubility and Interference. Bethesda (MD): National Library of Medicine (US). Available at: [Link]

  • Di, L., & Kerns, E. H. (2015). Biological Assay Challenges from Compound Solubility: Strategies for Bioassay Optimization. Drug Discovery Today. Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Waybright, T. J., et al. (2009). Assay Interference by Chemical Reactivity. In: Assay Guidance Manual.[2] Available at: [Link]

Sources

Technical Support Center: Purification of 3-Fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-701-49-5 Subject: Troubleshooting Purity & Isolation of 3-Fluoro-N-methylbenzamide Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Introduction: The Molecule & The Challenge

You are likely synthesizing This compound via an amidation coupling between 3-fluorobenzoic acid and methylamine , potentially using reagents like DCC, EDC, or Thionyl Chloride.

While benzamides are generally stable solids, the 3-fluoro substituent introduces electron-withdrawing effects that alter solubility, and the N-methyl group increases lipophilicity compared to primary amides. The most common "failure modes" in this purification are:

  • Sticky Oils: Presence of unreacted 3-fluorobenzoic acid (acting as a plasticizer).

  • Insoluble White Precipitate: Contamination with Dicyclohexylurea (DCU) if DCC was used.

  • Fishy Odor: Trapped methylamine salts.

This guide provides a self-validating purification protocol. We do not just "wash" the product; we use pKa-driven logic to force impurities into the aqueous phase while the product remains organic.

Module 1: The Self-Validating Acid/Base Extraction

Status: Primary Protocol (Recommended for >95% of cases)

This is the "Gold Standard" for amide purification. It relies on the acidity difference between the impurity (3-fluorobenzoic acid, pKa ~3.86) and the product (neutral amide).

The Logic (Why this works)
  • 3-Fluorobenzoic Acid: At pH > 5, it deprotonates to the carboxylate anion (water-soluble).

  • Methylamine: At pH < 9, it protonates to the ammonium salt (water-soluble).

  • This compound: Neutral.[1] Remains in the organic layer at both pH extremes.

Step-by-Step Protocol

Prerequisites:

  • Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Note: EtOAc is preferred as it floats on water, making separation easier.

StepActionMechanism / Validation Check
1 Acid Wash Wash organic layer with 1M HCl (2x).Removes Methylamine & DMAP. The amine becomes a salt (

) and migrates to water.Validation: Aqueous layer pH should be < 2.
2 Base Wash Wash organic layer with Saturated NaHCO₃ (2x).Removes 3-Fluorobenzoic Acid. The acid becomes sodium 3-fluorobenzoate (highly soluble in water).Validation:CRITICAL. Check pH of the aqueous layer after shaking. It must be > 8. If bubbling (CO₂) continues, wash again.
3 Brine Wash Wash with Saturated NaCl (1x).Drying Step. Pulls bulk water out of the organic phase to prevent emulsion.
4 Drying & Filtration Dry over MgSO₄, filter, and evaporate.Isolation. Yields the neutral amide.
Visualizing the Extraction Logic

ExtractionLogic Start Crude Mixture (Amide + Acid + Amine) AcidWash Add 1M HCl (Acid Wash) Start->AcidWash Phase1 Phase Separation AcidWash->Phase1 AqLayer1 Aqueous Layer: Methylamine salts DMAP salts Phase1->AqLayer1 Discard OrgLayer1 Organic Layer: Amide + Unreacted Acid Phase1->OrgLayer1 Keep BaseWash Add Sat. NaHCO3 (Base Wash) OrgLayer1->BaseWash Phase2 Phase Separation BaseWash->Phase2 AqLayer2 Aqueous Layer: Sodium 3-fluorobenzoate (Acid Impurity) Phase2->AqLayer2 Discard OrgLayer2 Organic Layer: Purified Amide Phase2->OrgLayer2 Dry & Evaporate

Caption: Logical flow of pKa-dependent separation. Impurities are stripped into the aqueous phase sequentially.

Module 2: Troubleshooting Specific Impurities

Issue A: The "DCC Nightmare" (Urea Contamination)

Symptom: A white, crystalline solid persists in your product that does not dissolve in DCM but is not your product. Cause: You used DCC (Dicyclohexylcarbodiimide) as a coupling agent. The byproduct, DCU (Dicyclohexylurea), is notoriously difficult to remove because it is sparingly soluble in almost everything.[2][3]

Protocol: The "Cold Cut" Method

  • Solvent Switch: Evaporate your reaction solvent.[4]

  • Redissolve: Add a minimal amount of cold Acetone or Acetonitrile . DCU is very insoluble in these solvents, while your fluorobenzamide should dissolve.

  • Chill: Place the flask in a freezer (-20°C) for 2 hours.

  • Filter: Filter the suspension through a sintered glass funnel or Celite pad. The solid is DCU; the filtrate contains your product.[4][5]

  • Validation: Run a TLC. DCU stays at the baseline in non-polar solvents, while your amide moves (Rf ~0.3-0.5 in 30% EtOAc/Hexane).

Issue B: The Product is an Oil (It should be a Solid)

Symptom: After evaporation, the product is a viscous yellow oil that refuses to crystallize. Cause: Trace solvent (EtOAc/DCM) or trace 3-fluorobenzoic acid (acting as an impurity) is preventing crystal lattice formation.

Protocol: Trituration

  • Add Hexane or Pentane to the oil.

  • Scratch the side of the flask with a glass rod vigorously.

  • Sonicate the flask.

  • The hydrocarbon solvent will extract the impurities and induce the amide to crash out as a white solid.

Module 3: Advanced Purification (Recrystallization)

If the extraction (Module 1) yields a solid that is slightly off-white or 95% pure, use recrystallization to reach >99% purity.

Solvent System Table:

Solvent PairRatio (v/v)SuitabilityNotes
EtOAc / Hexane 1 : 4Excellent Dissolve in hot EtOAc, add Hexane until cloudy.
Ethanol / Water 1 : 1Good Classic for amides. Dissolve in hot EtOH, add water dropwise.
Toluene PureSpecific Good for removing non-polar impurities.

Recrystallization Decision Tree:

Recryst Start Crude Solid SolubilityTest Test Solubility in Hot EtOAc Start->SolubilityTest Soluble Dissolves? SolubilityTest->Soluble Yes Add Hexane until cloudy Soluble->Yes Yes No Try Ethanol Soluble->No No Cool Cool to RT, then 4°C Yes->Cool Filter Filter Crystals Cool->Filter

Caption: Workflow for selecting the correct solvent system for recrystallization.

Frequently Asked Questions (FAQ)

Q: Can I use column chromatography instead of extraction? A: Yes, but it is often unnecessary and wasteful for simple amides. If you must, use a silica column with a gradient of Hexane:Ethyl Acetate (from 90:10 to 60:40) . The 3-fluoro substituent makes the molecule slightly less polar than unsubstituted benzamide, so it will elute earlier.

Q: My NMR shows a broad peak at 11-12 ppm. What is it? A: That is the carboxylic acid proton of unreacted 3-fluorobenzoic acid. This confirms your basic wash (Module 1, Step 2) was insufficient. Repeat the wash with fresh saturated NaHCO₃.

Q: Why do I see two peaks for the N-methyl group in NMR? A: This is likely Rotamers . The amide bond has restricted rotation. In some solvents (like DMSO-d6), you may see "cis" and "trans" conformers of the N-methyl group relative to the carbonyl oxygen. This is a physical property, not an impurity. Heating the NMR tube usually coalesces these peaks.

References

  • PubChem. (n.d.).[6][7] 3-Fluorobenzoic acid (Compound).[7][8] National Library of Medicine. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for amide workup protocols).
  • ResearchGate. (2013). How to remove dicyclohexylurea without column separation? Retrieved from [Link]

  • American Chemical Society. (2013).[9] Direct Synthesis of Amides from Carboxylic Acids and Amines.[9][10] ACS Publications.[9] Retrieved from [Link]

Sources

Technical Support Center: 3-Fluoro-N-Methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SCALE-UP-3FMB-001 Subject: Optimization and Troubleshooting for Kilo-Scale Production Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

This guide addresses the scale-up challenges associated with 3-fluoro-N-methylbenzamide (CAS: 701-49-5 / Isomer analogs).[1] While the synthesis appears deceptively simple on a milligram scale, kilo-scale production introduces critical thermodynamic and physicochemical risks.[1] The presence of the meta-fluorine atom creates specific solubility behaviors and electronic effects that distinguish it from the non-fluorinated parent benzamide.[1]

This technical document is structured to transition your workflow from "medicinal chemistry glassware" to "process chemistry reactors."

Module 1: Synthetic Route & Thermodynamics

The "Engine": Acid Chloride Activation

For scale-up (>100g), direct coupling agents (HATU, EDC) are economically unviable and difficult to purify.[1] The industry-standard route utilizes Thionyl Chloride (


)  activation followed by Methylamine (

)
amidation.[1]

Reaction Scheme:

  • Activation: 3-Fluorobenzoic acid +

    
    [1]
    
  • Amidation: 3-Fluorobenzoyl chloride +

    
    [1]
    
Why This Route Fails at Scale (Without Controls)
  • Thermal Runaway: The amidation step is highly exothermic.[1] In a round-bottom flask, air cooling suffices.[1] In a 20L reactor, the surface-area-to-volume ratio drops, leading to heat accumulation and potential "burping" of the reactor contents.[1]

  • Regioselectivity Risks: While the meta-fluorine is stable, high temperatures (

    
    ) in the presence of excess methylamine can trigger minor 
    
    
    
    side reactions (displacing the fluorine), generating N-methyl-3-(methylamino)benzamide impurities.[1]

Module 2: Troubleshooting & FAQs

Category A: Physical Processing & Isolation[2]

Q1: My product is "oiling out" during recrystallization instead of forming crystals. How do I fix this? Diagnosis: This is a classic "Oiling Out" phenomenon, common with fluorinated benzamides which have low melting points and high lipophilicity.[1] It occurs when the solution temperature drops below the liquid-liquid phase separation limit before it hits the crystallization boundary.[1] Corrective Action:

  • Change Solvent System: Switch from pure Ethanol/Water to Toluene/Heptane or Isopropyl Acetate (IPAc)/Heptane .[1] Toluene allows for higher temperature dissolution and avoids the "oiling" window often seen with aqueous mixtures.[1]

  • Seeding Protocol: Do not crash cool. Cool the solution to

    
    above the cloud point and add seed crystals (0.5 wt%).[1] Hold for 2 hours to establish a crystal bed before further cooling.
    

Q2: The reaction mixture turns into a solid "brick" inside the reactor during methylamine addition. Diagnosis: Rapid precipitation of the hydrochloride salt (Methylamine·HCl) or the product itself due to insufficient solvent volume or incorrect solvent choice.[1] Corrective Action:

  • Solvent Volume: Ensure minimum 10 volumes (10 L per 1 kg starting material) of solvent (DCM or THF).[1]

  • Biphasic Switch: Use a Schotten-Baumann condition (Toluene + Aqueous NaOH).[1] The salt stays in the water phase, and the product stays in the Toluene phase, keeping the mixture fluid.

Category B: Chemical Purity & Safety[3]

Q3: I see a persistent impurity at RRT 0.9 (approx) in HPLC. What is it? Diagnosis: This is likely 3-fluorobenzoic acid (starting material) resulting from the hydrolysis of unreacted acid chloride during the quench.[1] Corrective Action:

  • Moisture Control: Ensure the acid chloride formation goes to completion (monitor by converting an aliquot to methyl ester and checking GC/HPLC).

  • Anhydrous Quench: If using aqueous methylamine, ensure the addition is slow enough that the amine reacts with the acid chloride faster than the water does. (Amine nucleophilicity >> Water nucleophilicity, but mixing matters).

Q4: Safety Check: How do we handle the off-gassing at 1kg scale? Critical Warning: The activation step releases stoichiometric quantities of


 and 

gas.[1]
  • Scrubbing: You must route the reactor vent through a caustic scrubber (NaOH solution).[1] Do not rely on a fume hood sash alone.[1]

  • Methylamine: If using Methylamine gas, ensure a "suck-back" trap is in place.[1] If using 40% aqueous solution, expect a massive exotherm upon addition.[1]

Module 3: Validated Scale-Up Protocol

Scale: 1.0 kg Input (3-Fluorobenzoic Acid) Target Yield: >90% Purity: >99.5% HPLC

Phase 1: Activation
  • Charge 3-Fluorobenzoic acid (1.0 kg) and Toluene (5.0 L) to the reactor.[1]

  • Add DMF (5 mL) as catalyst.

  • Heat to 50°C .

  • Add Thionyl Chloride (1.2 equiv, 1.02 kg) dropwise over 2 hours. Note: Monitor gas evolution.

  • Stir at 70°C for 3 hours until clear.

  • Distillation: Apply vacuum to remove excess

    
     and solvent (strip to ~3 volumes).
    
  • Re-dissolve: Add fresh Toluene (8.0 L) . Cool to 0°C .[1]

Phase 2: Amidation (Schotten-Baumann)[1]
  • Prepare a solution of NaOH (1.1 kg) in Water (4.0 L) .[1] Cool to 0°C.[1]

  • Add 40% Aqueous Methylamine (2.0 equiv, ~1.1 kg) to the NaOH solution.

  • Critical Step: Slowly add the Toluene solution of Acid Chloride into the Aqueous Amine/Base mixture.

    • Why reverse addition? It ensures the acid chloride always encounters excess amine, preventing dimer formation.[1]

    • Temp Control: Maintain internal temperature < 15°C .[1]

  • Stir for 1 hour at room temperature.

Phase 3: Work-up & Isolation
  • Separate phases.[1][2] Discard the lower aqueous layer (contains NaCl, excess amine).[1]

  • Wash organic layer with 1M HCl (2 L) (removes unreacted amine).[1]

  • Wash organic layer with Brine (2 L) .

  • Crystallization:

    • Concentrate Toluene layer to ~3-4 volumes.[1]

    • Heat to 70°C to ensure full dissolution.[1]

    • Add Heptane (slowly) until slight turbidity.

    • Cool to 20°C over 4 hours.

    • Filter and wash with cold Heptane.[1]

  • Drying: Vacuum oven at 45°C.

Module 4: Process Visualization

The following diagram illustrates the decision logic and workflow for the synthesis and purification.

G cluster_safety Critical Safety Controls Start Start: 3-Fluorobenzoic Acid Activation Activation: SOCl2 / Toluene / DMF (Temp: 70°C) Start->Activation CheckIPC IPC: Acid Chloride Complete? Activation->CheckIPC Scrubber Scrub SO2/HCl Gas Activation->Scrubber Distill Vac Distillation (Remove excess SOCl2) Amidation Amidation: Add to MeNH2(aq)/NaOH (Temp < 15°C) Distill->Amidation PhaseSep Phase Separation (Remove Aqueous Waste) Amidation->PhaseSep Cooling Active Cooling Required Amidation->Cooling Wash Acid Wash (1M HCl) Remove residual amine PhaseSep->Wash Cryst Crystallization (Toluene/Heptane) Wash->Cryst Oiling Issue: Oiling Out? Cryst->Oiling Filter Filtration & Drying CheckIPC->Activation No (Stir longer) CheckIPC->Distill Yes Oiling->Cryst No Oiling->Cryst Yes (Re-heat, add Seed) Oiling->Filter No

Caption: Workflow logic for this compound synthesis, highlighting critical control points (IPC) and safety interventions.

Module 5: Analytical Specifications (Reference)

ParameterSpecificationMethod
Appearance White to Off-white Crystalline SolidVisual
Purity

HPLC (254 nm)
Melting Point To be determined (Exp.[1] range ~100-130°C)*Capillary
Residual Solvent Toluene < 890 ppmGC-HS
Water Content < 0.5%Karl Fischer

*Note: Exact melting point depends on polymorphic form. Isomers (e.g., 2-fluoro) melt ~100-102°C; 4-fluoro melts ~125-129°C. Establish your specific batch baseline.[1]

References

  • PubChem. (2025).[1] 3-Fluorobenzoyl chloride | C7H4ClFO.[1][3] National Library of Medicine.[1] [Link][1]

  • New Jersey Department of Health. (2000).[1] Hazardous Substance Fact Sheet: Thionyl Chloride. [Link]

  • Centers for Disease Control and Prevention (CDC). (2014).[1] Methylamine - IDLH.[1] NIOSH. [Link][1]

Sources

Optimizing mobile phase for 3-fluoro-N-methylbenzamide HPLC

Author: BenchChem Technical Support Team. Date: February 2026

The Technical Support Center for 3-Fluoro-N-methylbenzamide HPLC Analysis is now active. Agent: Senior Application Scientist Case ID: 3F-NMB-OPT-01

Introduction: The Molecule & The Challenge

Welcome to the technical support hub. You are analyzing This compound , a secondary amide with a halogenated aromatic ring.

  • The Chemical Reality: This molecule is moderately polar (amide functionality) but retains significant hydrophobicity (phenyl ring + methyl group). The fluorine atom at the meta position (C3) is electron-withdrawing, slightly deactivating the ring but offering a unique "handle" for separation selectivity.

  • The Common Pitfall: Users often treat this as a generic "neutral organic." However, the amide nitrogen can exhibit weak basicity, leading to silanol interactions (peak tailing), and the fluorine position creates critical separation challenges against regioisomers (2-fluoro or 4-fluoro impurities).

This guide is structured to move you from "baseline separation" to "validated robustness."

Part 1: The "Gold Standard" Baseline Method

Use this protocol to start. It works for 90% of purity checks.

Q: What is the recommended starting condition for general purity analysis?

A: We recommend a C18 Reverse Phase approach with acidic modification. The acidity is crucial not for ionizing the analyte (which remains largely neutral), but for suppressing the ionization of residual silanols on the column stationary phase, preventing peak tailing.

Protocol A: Routine Purity & Assay
ParameterSpecificationReason for Choice
Column C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm, 4.6 x 100 mmHigh carbon load provides stable retention; "End-capped" base deactivation is essential to minimize amide tailing.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH (~2.7) suppresses silanol activity.
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidACN provides sharper peaks and lower backpressure than Methanol for this amide.
Flow Rate 1.0 mL/minStandard optimal linear velocity for 3.5–5 µm particles.
Gradient 5% B to 95% B over 10 minBroad scouting gradient to elute both polar degradants and non-polar dimers.
Detection UV @ 254 nm (Primary) & 210 nm (Secondary)254 nm targets the benzene ring (specific); 210 nm targets the amide bond (sensitive but prone to solvent noise).
Temperature 30°CMaintains reproducible retention times.

Part 2: Advanced Optimization (Isomer Separation)

Use this when you cannot separate the 3-fluoro target from 2-fluoro or 4-fluoro impurities.

Q: My C18 column cannot resolve the 3-fluoro product from its regioisomers. What now?

A: This is the "Fluorine Trap." On a standard C18 column, the hydrophobicity differences between 2-, 3-, and 4-fluoro isomers are negligible. You must switch mechanisms from hydrophobic interaction to pi-pi interaction or dipole-dipole interaction.

Solution: Switch to a Pentafluorophenyl (PFP/F5) column. The PFP phase contains a fluorinated ring that engages in specific pi-pi stacking with your analyte's aromatic ring. The position of your fluorine atom (meta) significantly alters this stacking geometry compared to ortho/para isomers, creating separation.

Protocol B: Isomer Resolution (The "PFP Switch")
  • Stationary Phase: PFP (Pentafluorophenyl) Core-Shell (e.g., Kinetex PFP or equivalent).

  • Mobile Phase Change: Switch Organic Modifier from ACN to Methanol .

    • Why? ACN is a "pi-basic" solvent and can shield the pi-pi interaction between your analyte and the PFP column. Methanol is "pi-neutral" and allows the selective column chemistry to work.

  • Isocratic Hold: Isomers often require isocratic elution to resolve. Try Water/MeOH (55:45) isocratic hold.

Part 3: Troubleshooting Guide (FAQ)

Q: Why is my peak tailing (Asymmetry > 1.5)?

  • Cause 1 (Silanol Effect): The amide nitrogen is interacting with free silanols on the silica surface.

    • Fix: Increase buffer strength. Switch from 0.1% Formic Acid to 10-20 mM Ammonium Formate (pH 3.0) . The ammonium ions effectively "block" the silanols.

  • Cause 2 (Mass Overload): Amides have limited solubility in high-aqueous mobile phases.

    • Fix: Reduce injection volume from 10 µL to 2 µL.

Q: I see "Ghost Peaks" in my blank. Is my column contaminated?

  • Analysis: If the peaks appear at the same retention time as your gradient ramp-up, this is likely mobile phase contamination , not the column.

  • Fix: this compound is often synthesized using reagents that absorb UV. Ensure you are using HPLC-grade water. Replace the aqueous bottle; aqueous mobile phases grow bacteria (which absorb at 210 nm) within 48 hours.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision matrix for method development, specifically guiding you between the C18 and PFP pathways.

MethodDevelopment Start Start: this compound Method Development Screening Step 1: Screening Gradient Column: C18 MP: H2O/ACN + 0.1% Formic Acid Start->Screening CheckResolution Check Resolution (Rs) Screening->CheckResolution Success Rs > 2.0 for all peaks? VALIDATE METHOD CheckResolution->Success Yes FailureMode Identify Failure Mode CheckResolution->FailureMode No Tailing Issue: Peak Tailing FailureMode->Tailing Asymmetry > 1.5 Coelution Issue: Isomer Co-elution (2-F vs 3-F isomers) FailureMode->Coelution Overlapping Peaks FixTailing Action: Add Buffer Switch to 10mM Ammonium Formate Tailing->FixTailing SwitchPFP Action: Selectivity Switch Column: PFP (Pentafluorophenyl) Solvent: Methanol (Critical) Coelution->SwitchPFP Retest Retest Separation FixTailing->Retest SwitchPFP->Retest Retest->CheckResolution

Caption: Decision matrix for optimizing HPLC separation of fluorinated benzamides, highlighting the critical switch to PFP phases for isomer resolution.

Part 5: References & Grounding

  • PubChem. N-Methylbenzamide | C8H9NO.[1] National Library of Medicine. Available at: [Link]

    • Relevance: Confirms physicochemical properties (neutrality, amide functionality) essential for mobile phase pH selection.

  • Przybyciel, M. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

    • Relevance: Authoritative source on the mechanism of PFP columns for separating halogenated aromatics and the necessity of using Methanol over Acetonitrile to preserve pi-pi selectivity.

  • Bormans, G., et al. Retention of [18F]fluoride on reversed phase HPLC columns. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

    • Relevance: Discusses the interaction of fluorine species with silica-based columns and the impact of pH on retention, supporting the recommendation for pH control.

  • SciELO. Development and validation of a stability indicating HPLC method for trimethobenzamide. Available at: [Link][2]

    • Relevance: Provides precedent for benzamide separation using Ammonium Formate buffers to improve peak shape and robustness.

Sources

Technical Support: Stability Protocol for 3-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #FMB-303-STAB Subject: Preventing Hydrolysis & Degradation Pathways Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Vulnerability Profile

Welcome to the Stability Center. You are working with 3-fluoro-N-methylbenzamide , a secondary amide. While amides are generally considered robust pharmacophores, the specific substitution pattern on your molecule introduces a latent instability that requires precise handling.

The "Meta-Fluoro" Trap: The fluorine atom at the 3-position (meta) exerts a strong inductive electron-withdrawing effect (


) without the compensating resonance donation seen in para-substitution (

) [1]. This electron withdrawal significantly increases the electrophilicity of the carbonyl carbon, making this specific isomer more susceptible to nucleophilic attack (base hydrolysis) than its unsubstituted or para-substituted counterparts.
Quick Status Dashboard
ParameterStability RatingCritical Threshold
Acid Stability HighStable < 100°C in dilute acid.
Base Stability Moderate/Low Hydrolysis risk at pH > 10.
Thermal Stability HighStable up to MP (~78-80°C) if dry.
Enzymatic Stability LowSusceptible to hepatic amidases.

Mechanism of Failure: Why Hydrolysis Occurs

To prevent degradation, you must understand the mechanism. The fluorine atom pulls electron density away from the carbonyl, lowering the activation energy for nucleophilic attack.

Visualizing the Threat (Base-Catalyzed)

The following diagram illustrates the specific pathway you must avoid. Note how the Fluorine atom destabilizes the amide bond by making the carbonyl carbon (


) "hungrier" for hydroxide ions.

HydrolysisMechanism cluster_effect The Substituent Effect node_start This compound (Intact) node_attack Nucleophilic Attack (OH- targets Carbonyl) node_start->node_attack High pH (>10) node_intermediate Tetrahedral Intermediate (Stabilized by F-induction) node_attack->node_intermediate Rate Limiting Step node_products Hydrolysis Products: 3-Fluorobenzoic Acid + Methylamine node_intermediate->node_products Irreversible Breakdown node_note 3-Fluoro (Meta) Electron Withdrawing (+I) Increases Carbonyl Electrophilicity node_note->node_attack

Figure 1: Base-catalyzed hydrolysis mechanism. The meta-fluorine substituent inductively activates the carbonyl carbon, accelerating the formation of the tetrahedral intermediate compared to non-fluorinated benzamides.

Troubleshooting Guide (FAQ)

Category A: Synthesis & Workup

Q: I smell a fishy/ammonia-like odor during my workup. What happened? A: You have likely hydrolyzed the amide bond.[1][2]

  • The Cause: The odor is methylamine , the cleavage product of your N-methyl amide. This typically occurs if you used a strong base (NaOH/KOH) to wash the organic layer or if you quenched an acidic reaction mixture too exothermically.

  • The Fix: Switch to "Cold & Neutral" workups. Use saturated

    
     or phosphate buffer (pH 7.4) instead of NaOH.[2][3] Keep temperatures below 10°C during quenching.
    

Q: Can I use HCl to remove unreacted starting materials? A: Yes, but with caution.

  • The Science: Acid hydrolysis is generally slower than base hydrolysis for electron-deficient amides [2]. However, prolonged exposure to strong mineral acids (pH < 1) at elevated temperatures will eventually protonate the carbonyl oxygen and cleave the bond.

  • Protocol: Wash rapidly with cold 1M HCl (max 5 minutes contact time) and immediately neutralize. Do not reflux in acid.

Category B: Storage & Formulation[4][5]

Q: The compound is turning into a wet paste. Is it degrading? A: It is likely hygroscopic, leading to physical instability which precedes chemical hydrolysis.

  • The Mechanism: While the amide bond itself is not instantly hydrolyzed by atmospheric moisture, water absorption creates a micro-aqueous environment. If trace acid/base impurities are present, hydrolysis will accelerate in this "wet paste" phase.

  • Prevention: Store in a desiccator under Argon. If formulating for liquid dosing, avoid aqueous buffers with pH > 9. Use DMSO or PEG-400 co-solvents.

Validated Protocols

Protocol 1: The "Safe-Quench" Workup

Use this protocol to isolate this compound from reaction mixtures without triggering hydrolysis.

  • Cool Down: Cool the reaction mixture to 0°C using an ice/salt bath.

  • Dilution: Dilute the mixture with an inert organic solvent (DCM or EtOAc) before adding any aqueous reagents. This creates a two-phase buffer zone.

  • pH Adjustment (The Critical Step):

    • If reaction is Acidic:[1][3][4][5][6][7] Quench with Saturated

      
       (Target pH 8). Add dropwise. Do NOT use NaOH. 
      
    • If reaction is Basic:[1][7][8] Quench with saturated

      
       (Target pH 6-7). Do NOT use strong HCl. 
      
  • Separation: Perform phase separation quickly (< 10 mins).

  • Drying: Dry organic layer over anhydrous

    
    . Magnesium sulfate (
    
    
    
    ) is slightly acidic and less preferred for sensitive amides.
Protocol 2: Stability Decision Tree

Use this flowchart to determine if your current conditions are safe.

DecisionTree start Start: Evaluate Conditions check_ph Check pH Environment start->check_ph acidic Acidic (pH < 4) check_ph->acidic neutral Neutral (pH 4-8) check_ph->neutral basic Basic (pH > 9) check_ph->basic temp_check Is Temperature > 40°C? acidic->temp_check safe SAFE: Proceed neutral->safe danger DANGER: High Hydrolysis Risk (Meta-F Activation) basic->danger Immediate Risk temp_check->safe No caution CAUTION: Limit Exposure Time temp_check->caution Yes

Figure 2: Operational decision tree for handling this compound. Note that basic conditions are flagged as "Danger" regardless of temperature due to the electronic activation of the ring.

Biological & Metabolic Context

Researcher Note: If you are observing loss of compound in in vivo or plasma stability assays, it is likely enzymatic rather than chemical.

  • Amidase Susceptibility: N-methyl amides are prime targets for carboxylesterases and specific amidases in rodent plasma [3].

  • Metabolic Pathway:

    • N-Demethylation: CYP450 enzymes may remove the methyl group, yielding the primary amide (3-fluorobenzamide).

    • Hydrolysis: Amidases cleave the amide bond to 3-fluorobenzoic acid.

  • Mitigation in Assays: Use esterase inhibitors (e.g., BNPP) in plasma stability assays to differentiate between chemical instability and enzymatic degradation.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

  • Brown, R. S., et al. (1992). Hydrolysis of Amides. Journal of the American Chemical Society.
  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.
  • Diness, F., et al. (2018).[2][3][9] Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 523–530.[2][3]

Sources

Validation & Comparative

Executive Summary: The "Fluorine Effect" in Benzamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Profiling of 3-Fluoro-N-methylbenzamide: A Scaffold for Metabolic Stability & Ligand Efficiency Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Process Chemists.

This compound (3-F-NMB) is not merely a chemical intermediate; it represents a strategic "bioisostere" used in the lead optimization phase of drug discovery. Unlike its non-fluorinated parent (N-methylbenzamide) or its chlorinated analogues, 3-F-NMB offers a unique balance of metabolic occlusion and electronic modulation without imposing significant steric penalties.

This guide compares 3-F-NMB against three primary alternatives:

  • N-Methylbenzamide (Parent): The baseline for biological activity.

  • 4-Fluoro-N-methylbenzamide (Regioisomer): To evaluate positional electronic effects.

  • 3-Chloro-N-methylbenzamide (Steric Analog): To assess the trade-off between lipophilicity and steric bulk.

Key Finding: The incorporation of fluorine at the meta (3-) position is statistically favored to block CYP450-mediated aromatic hydroxylation while maintaining the vector alignment of the amide pharmacophore, a critical advantage over the bulkier chloro-analogs.

Comparative Physicochemical Performance

The following data synthesizes experimental trends and computed descriptors to highlight the "Fluorine Advantage."

PropertyThis compound N-Methylbenzamide (Parent)4-Fluoro-N-methylbenzamide3-Chloro-N-methylbenzamide
Molecular Weight 153.15135.16153.15169.61
cLogP (Lipophilicity) 1.52 1.151.552.10
Topological PSA 29.1 Ų 29.1 Ų29.1 Ų29.1 Ų
Metabolic Liability Low (Blocked meta site)High (Aryl hydroxylation)Medium (Para blocked, meta open)Low (Steric block)
Hammett Constant (

)
0.34 (Electron withdrawing)0.000.060.37
Steric A-Value 0.27 (Minimal bulk)0.000.270.43 (Significant bulk)

Analysis of Performance:

  • Lipophilicity Modulation: 3-F-NMB increases lipophilicity (LogP) moderately (+0.37 units vs. parent), improving membrane permeability without the solubility crash often seen with chlorinated analogs (+0.95 units).

  • Electronic Deactivation: The strong electron-withdrawing nature of the meta-fluorine (

    
    ) reduces the electron density of the aromatic ring, making it less susceptible to oxidative attack by cytochrome P450 enzymes (which prefer electron-rich arenes).
    

Mechanistic Visualization: The Metabolic Shield

The primary utility of 3-F-NMB is its resistance to Phase I metabolism. The diagram below illustrates the divergent metabolic fates of the parent compound versus the fluorinated scaffold.

MetabolicPathways cluster_0 Mechanism of Action Parent N-Methylbenzamide (High Clearance) Metabolite1 3-Hydroxy-N-methylbenzamide (Inactive/Excreted) Parent->Metabolite1 CYP450 (Major Route) Metabolite2 4-Hydroxy-N-methylbenzamide Parent->Metabolite2 CYP450 (Minor Route) Target This compound (Metabolically Stable) Target->Metabolite1 Blocked by F Outcome Prolonged Half-life (t1/2) Maintained Potency Target->Outcome Metabolic Stability

Figure 1: Metabolic divergence showing how the 3-Fluoro substituent blocks the primary site of metabolic hydroxylation (the meta-position), extending the scaffold's biological half-life.

Experimental Protocols

Protocol A: Robust Synthesis of this compound

Rationale: While coupling agents (HATU/EDC) are common, the Acid Chloride method is preferred here for its atom economy and ease of purification for simple benzamides.

Reagents:

  • 3-Fluorobenzoic acid (1.0 eq)

  • Thionyl chloride (

    
    ) (1.5 eq)
    
  • Methylamine (2.0 M in THF) (3.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Triethylamine (

    
    ) (1.2 eq)
    

Step-by-Step Workflow:

  • Activation: Dissolve 3-fluorobenzoic acid in anhydrous DCM. Add

    
     dropwise at 0°C. Add a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases (formation of acid chloride).
    
  • Evaporation: Concentrate in vacuo to remove excess

    
    . Re-dissolve the crude acid chloride in DCM.
    
  • Coupling: Cool the solution to 0°C. Add

    
    , followed by the slow addition of Methylamine/THF. Critical: Maintain temperature <5°C to prevent side reactions.
    
  • Workup (Self-Validation Step):

    • Wash organic layer with 1M HCl (removes unreacted amine).

    • Wash with Sat.

      
        (removes unreacted acid).
      
    • Checkpoint: The organic layer should be neutral. If acidic, repeat bicarbonate wash.

  • Isolation: Dry over

    
    , filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
    
Protocol B: In Vitro Microsomal Stability Assay

Rationale: To quantitatively demonstrate the "Fluorine Effect" compared to the non-fluorinated parent.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System

  • Test Compounds (1 µM final conc. in buffer)

  • Internal Standard (e.g., Propranolol)

Procedure:

  • Incubation: Pre-incubate HLM (0.5 mg/mL) with test compound in phosphate buffer (pH 7.4) at 37°C for 5 mins.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot samples at t=0, 5, 15, 30, and 60 mins.

  • Quenching: Immediately add ice-cold Acetonitrile containing the Internal Standard to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines intrinsic clearance (
    
    
    
    ).
    • Expected Result: 3-F-NMB should show a slope significantly shallower (lower clearance) than N-methylbenzamide.

Structural & Functional Logic Diagram

This diagram illustrates the decision matrix for selecting 3-F-NMB over its alternatives during the Lead Optimization phase.

OptimizationLogic cluster_comparison Comparison Outcome Start Lead Optimization: Benzamide Scaffold Decision Identify Liability Start->Decision Path1 High Metabolic Clearance? Decision->Path1 Yes Sol1 Add 3-Fluoro (3-F-NMB) Path1->Sol1 Preferred Sol2 Add 3-Chloro Path1->Sol2 If Lipophilicity Needed Path2 Low Potency/Binding? Result1 Blocks Metabolism Minimizes Steric Clash Sol1->Result1 Result2 Blocks Metabolism High Steric Penalty Sol2->Result2

Figure 2: Decision tree for medicinal chemists selecting between Fluorine and Chlorine substitutions based on steric and metabolic requirements.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). This compound.[1] National Center for Biotechnology Information. Link

Sources

Comparative Potency Analysis: 3-Fluoro-N-Methylbenzamide vs. Niraparib

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 3-fluoro-N-methylbenzamide , a representative pharmacophore fragment, and Niraparib , a clinically approved, third-generation PARP inhibitor (PARPi).

For researchers and drug developers, this comparison illustrates the critical evolution from fragment-based binding (simple catalytic inhibition) to optimized drug efficacy (high-affinity trapping). While this compound contains the essential nicotinamide-mimic core required for active site recognition, it lacks the structural elaboration necessary for the nanomolar potency and "PARP trapping" mechanism that defines Niraparib’s clinical success.

Key Differentiators
FeatureThis compoundNiraparib (MK-4827)
Role Chemical Fragment / IntermediateClinical Drug (FDA Approved)
Primary Mechanism Competitive Catalytic Inhibition (Weak)Catalytic Inhibition + PARP Trapping
Binding Site Nicotinamide Pocket (NAD+ site)Nicotinamide Pocket + Adenosine Pocket Extension
Potency (IC50) Estimated ~10–50 µM (Low Potency)3.8 nM (PARP1) / 2.1 nM (PARP2)
Cellular Retention Transient (Fast Off-Rate)Prolonged (Slow Off-Rate)

Chemical & Structural Analysis (SAR)

To understand the potency gap, one must analyze the Structure-Activity Relationship (SAR).

The Benzamide Pharmacophore (this compound)

The benzamide moiety is the historical "anchor" for PARP inhibition. It mimics Nicotinamide , the byproduct of the PARP catalytic reaction (NAD+


 ADP-ribose + Nicotinamide).
  • Core: The carboxamide group forms critical hydrogen bonds with Gly863 and Ser904 (in PARP1) within the catalytic pocket.

  • 3-Fluoro Substitution: Often introduced to block metabolic oxidation or modulate the pKa of the amide, slightly improving binding enthalpy compared to unsubstituted benzamide.

  • Limitation: As a small fragment, it lacks the "tail" required to reach the hydrophobic adenosine-binding pocket or interact with the DNA-protein interface. This results in weak affinity (high

    
    ) and a lack of specificity.
    
The Optimized Scaffold (Niraparib)

Niraparib utilizes an indazole-carboxamide core, a bioisostere of benzamide, which retains the critical hydrogen bonding network.

  • Potency Driver: The addition of the phenyl-piperidine tail extends into the hydrophobic pocket (adenosine site) and interacts with the regulatory domain. This creates a "molecular clamp" effect.

  • Trapping Mechanism: The rigid scaffold stabilizes the PARP-DNA complex, preventing the enzyme from disassociating from DNA damage sites. This "trapping" is 100–1000x more cytotoxic than catalytic inhibition alone.

Potency Analysis & Experimental Data

The following data contrasts the enzymatic inhibitory potential of the two compound classes.

Enzymatic Inhibition (Cell-Free IC50)

Note: Values for this compound are extrapolated from structural analogs (e.g., 3-aminobenzamide) as direct clinical data is non-existent for this specific fragment.

TargetThis compound (Est.)[1][2][3]Niraparib (Experimental)Fold Difference
PARP1 ~10,000 – 30,000 nM3.8 nM >2,500x
PARP2 ~10,000 – 30,000 nM2.1 nM >2,500x
Selectivity Low (Pan-PARP)High (PARP1/2 Selective)N/A
Cellular Potency (Cell Viability)

In BRCA-deficient cells (e.g., MDA-MB-436), the potency gap widens due to the trapping effect.

  • Niraparib:

    
    .
    
  • Benzamide Fragments:

    
     (Often requires millimolar concentrations to see phenotypic effects).
    
Mechanism of Action Visualization

MOA_Comparison NAD NAD+ Substrate PARP_Active PARP Enzyme (Active on DNA) PARP_Active->NAD Normal Catalysis Inhibition_Type1 Competitive Inhibition (Blocks NAD+) PARP_Active->Inhibition_Type1 Reversible Inhibition_Type2 PARP Trapping (Locks Enzyme on DNA) PARP_Active->Inhibition_Type2 Allosteric Lock Benzamide This compound (Fragment) Benzamide->PARP_Active Weak Binding Niraparib Niraparib (Drug) Niraparib->PARP_Active High Affinity Outcome1 Enzyme Released (Repair Continues/Slowed) Inhibition_Type1->Outcome1 Fast Off-Rate Outcome2 Replication Fork Collapse (Synthetic Lethality) Inhibition_Type2->Outcome2 Cytotoxic Complex

Figure 1: Mechanistic divergence between simple benzamide fragments (catalytic inhibition only) and Niraparib (dual inhibition + trapping).

Experimental Protocols for Validation

To validate these claims in your lab, use the following self-validating protocols.

Protocol A: PARP Enzyme Inhibition Assay (HTRF/ELISA)

Objective: Determine the IC50 of the compounds against purified PARP1 enzyme.

  • Reagents: Recombinant PARP1 enzyme, Biotinylated-NAD+, Histone-coated microplate, Streptavidin-HRP.

  • Preparation:

    • Dissolve Niraparib in DMSO (Stock: 10 mM). Serial dilute to 0.1 nM – 100 nM.

    • Dissolve This compound in DMSO (Stock: 100 mM). Serial dilute to 1 µM – 1000 µM.

  • Reaction:

    • Incubate Enzyme + Compound for 30 min at RT (Pre-incubation is critical for equilibrium).

    • Add NAD+ cocktail to initiate PARylation.

    • Incubate 60 min.

  • Detection: Add Streptavidin-HRP, wash, and read Chemiluminescence.

  • Validation Check: Z-factor must be > 0.5. Niraparib IC50 should fall within 2–5 nM.

Protocol B: Chromatin Fractionation (Trapping Assay)

Objective: Measure the abundance of PARP1 "trapped" on chromatin after drug treatment. This distinguishes Niraparib from weak benzamides.

  • Cell Culture: Use HeLa or MDA-MB-436 cells.

  • Treatment: Treat cells with 1 µM Niraparib vs. 100 µM this compound for 4 hours.

    • Note: Use MMS (0.01%) as a DNA damage inducer to potentiate trapping.

  • Fractionation:

    • Lyse cells in Cytoskeletal Buffer (CSK) + 0.5% Triton X-100.

    • Centrifuge low speed (1000g). Supernatant = Soluble Fraction .

    • Wash pellet. Pellet = Chromatin Bound Fraction .

  • Western Blot:

    • Blot for PARP1.[4][5][6][7][8][9]

    • Result: Niraparib samples will show a dense PARP1 band in the Chromatin Pellet. Benzamide samples will show PARP1 primarily in the Soluble Fraction (due to weak residence time).

References

  • Jones, P., et al. (2009). "Discovery of Niraparib: A Clinical Candidate for the Treatment of Cancers with DNA Repair Defects." Journal of Medicinal Chemistry. Link

  • Murai, J., et al. (2012). "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research.[10] Link

  • Lord, C.J. & Ashworth, A. (2017). "PARP inhibitors: Synthetic lethality in the clinic." Science. Link

  • Thorsell, A.G., et al. (2017). "Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors." Journal of Medicinal Chemistry. Link

Sources

Validating an HPLC Method for 3-Fluoro-N-Methylbenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Challenge

3-fluoro-N-methylbenzamide presents a classic chromatographic challenge: it possesses a polar amide moiety capable of secondary silanol interactions (causing peak tailing) and a fluorinated aromatic ring that requires specific selectivity to distinguish from potential positional isomers (2-fluoro or 4-fluoro analogs) or synthesis precursors.

This guide compares two methodological approaches:

  • The Conventional Approach: A standard C18 silica column using phosphate buffer.

  • The Optimized Approach: A Core-Shell Phenyl-Hexyl column using a volatile organic acid buffer.

Recommendation: The Phenyl-Hexyl method is superior due to


-

interactions that enhance selectivity for halogenated aromatics, providing better resolution of isomers and MS-compatibility.

Comparative Analysis: C18 vs. Phenyl-Hexyl[1][2]

The following table summarizes the performance metrics between the traditional and optimized methods.

FeatureMethod A: Traditional C18Method B: Optimized Phenyl-Hexyl
Stationary Phase Fully Porous C18 (5 µm)Core-Shell Phenyl-Hexyl (2.7 µm)
Separation Mechanism Hydrophobicity onlyHydrophobicity +

-

Interactions
Isomer Resolution (Rs) 1.2 (Co-elution risk)> 2.5 (Baseline separation)
Peak Tailing (Tf) 1.3 - 1.5 (Amide interaction)1.0 - 1.1 (Superior end-capping)
Run Time 15 - 20 mins6 - 8 mins
MS Compatibility Low (Phosphate buffer)High (Formate/Acetate)
Mechanism of Action

While C18 separates solely based on hydrophobicity, the Phenyl-Hexyl phase engages in


-

stacking with the benzamide ring. The electron-withdrawing fluorine atom alters the electron density of the aromatic ring, creating distinct interaction strengths for the 3-fluoro, 2-fluoro, and 4-fluoro isomers that C18 cannot discriminate.

Visualizing the Decision Logic

The following diagram illustrates the decision pathway for selecting the optimal stationary phase for fluorinated aromatics.

ColumnSelection Start Analyte: this compound CheckStruct Analyze Structure: 1. Amide (Polar/Tailing Risk) 2. Fluorine (Positional Isomerism) Start->CheckStruct Decision Select Stationary Phase CheckStruct->Decision C18 Option A: C18 (Alkyl) Hydrophobic Interaction Only Decision->C18 Standard Screening Phenyl Option B: Phenyl-Hexyl Hydrophobic + Pi-Pi Interaction Decision->Phenyl Targeted Selectivity ResultA Result A: Poor Isomer Resolution Potential Tailing C18->ResultA ResultB Result B: High Selectivity for F-Positional Isomers Sharp Peak Shape Phenyl->ResultB

Caption: Decision logic for selecting Phenyl-Hexyl phases over C18 for fluorinated benzamides to maximize selectivity.

Detailed Experimental Protocol (Method B)

This protocol is designed to meet ICH Q2(R2) standards for specificity, linearity, accuracy, and precision.[1]

Reagents and Materials[4][5][6][7]
  • Reference Standard: this compound (>99.0% purity).

  • Solvents: HPLC Grade Acetonitrile (ACN) and Methanol (MeOH).

  • Buffer: Ammonium Formate (10 mM), adjusted to pH 3.0 with Formic Acid.

  • Column: Kinetex Phenyl-Hexyl (or equivalent), 100 x 4.6 mm, 2.7 µm particle size.

Chromatographic Conditions[4][8][9]
  • Flow Rate: 1.2 mL/min (High efficiency allowed by Core-Shell particles).

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C (Improves mass transfer).

  • Detection: UV at 240 nm (Benzamide absorption max) or 210 nm (Universal).

Gradient Program

The use of Methanol is critical here as it promotes


-

interactions better than Acetonitrile.[2]
Time (min)% Mobile Phase A (10mM Formate pH 3.0)% Mobile Phase B (Methanol)
0.09010
5.04060
6.01090
6.19010
8.09010

Validation Workflow & Acceptance Criteria

To ensure the method is "fit for purpose," follow this validation workflow derived from ICH Q2(R2) guidelines.

ValidationWorkflow Start Method Optimization (Finalize Conditions) Spec Specificity (Inject Impurities/Isomers) Start->Spec Lin Linearity (5 Levels: 50-150%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Robust Robustness (Flow/Temp/pH +/-) Prec->Robust Final Validation Report Robust->Final

Caption: Step-by-step validation workflow aligned with ICH Q2(R2) regulatory requirements.

Validation Data Summary (Target Metrics)

The following data represents the acceptance criteria required to validate this method successfully.

ParameterExperimental ProcedureAcceptance Criteria
Specificity Inject 3-F, 2-F, and 4-F isomers individually and as a mix.Resolution (Rs) > 2.0 between all isomer peaks. No interference in blank.
Linearity 5 concentrations (e.g., 10, 50, 100, 150, 200 µg/mL).Correlation Coefficient (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)

0.999.
Accuracy Spike samples at 80%, 100%, and 120% of target concentration.Mean Recovery: 98.0% – 102.0%.[3]
Precision Repeatability: 6 injections of 100% standard.Intermediate: Different day/analyst.RSD

1.0% (System Precision).RSD

2.0% (Method Precision).
LOD / LOQ Based on Signal-to-Noise (S/N) ratio.LOD (S/N

3); LOQ (S/N

10).
Robustness Vary Flow (

0.1 mL/min), Temp (

5°C), pH (

0.2).
System suitability parameters (Tailing, Rs) remain within limits.

Scientific Rationale & Troubleshooting

Why pH 3.0?

Although benzamides are very weak bases (pKa of conjugate acid


 -1.5) and are neutral at most pH levels, the pH 3.0  buffer is chosen to:
  • Suppress silanol activity on the silica surface (reducing tailing).

  • Ensure any amine precursors (impurities from synthesis, e.g., methylamine) are fully protonated and elute early in the void volume, preventing interference.

Troubleshooting Guide
  • Problem: Peak splitting.

    • Cause: Sample solvent is stronger than mobile phase.

    • Fix: Dissolve sample in the starting mobile phase (90% Buffer / 10% MeOH).

  • Problem: Retention time drift.

    • Cause: Incomplete column re-equilibration.

    • Fix: Extend the post-gradient equilibration time (6.1 - 8.0 min step).

References

  • ICH Secretariat. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5] [Link]

  • Przybyciel, M. (2006). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America.[6] [Link]

  • Advanced Materials Technology. (2024). HALO Phenyl-Hexyl Column Care & Use Manual. (Explains Pi-Pi interaction mechanisms). [Link]

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[3][7][Link]

Sources

Publish Comparison Guide: In Vitro vs. In Vivo Efficacy of 3-Fluoro-N-Methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 3-fluoro-N-methylbenzamide (3-F-NMB) , positioning it as a critical pharmacological probe and structural fragment rather than a standalone clinical therapeutic.

It analyzes the compound's utility in defining the Benzamide Pharmacophore for PARP inhibition and CNS-active ligand design, comparing its intrinsic properties against clinical standards like Olaparib and reference probes like 3-Aminobenzamide .

Executive Summary: The "Warhead" Probe

This compound (3-F-NMB) represents a simplified "warhead" scaffold used in medicinal chemistry to interrogate the binding requirements of the Poly (ADP-ribose) polymerase (PARP) active site and Monoamine Oxidase B (MAO-B) isoforms.

While modern therapeutics (e.g., Olaparib, Safinamide) utilize complex tail structures to secure nanomolar potency, 3-F-NMB serves as a micromolar reference standard . It isolates the contribution of the benzamide core—specifically the effects of 3-position fluorination (metabolic blocking/electronic tuning) and N-methylation (solubility/permeability)—without the steric interference of larger functional groups.

Key Differentiator:

  • In Vitro: Acts as a competitive NAD+ mimic with moderate potency (

    
    M range), validating the "nicotinamide-exchange" mechanism.
    
  • In Vivo: Demonstrates high Blood-Brain Barrier (BBB) permeability due to the fluorine substitution but suffers from rapid clearance via N-demethylation, limiting its utility to that of a PET tracer precursor or short-lived probe rather than a systemic drug.

Mechanistic Profiling: The Benzamide Pharmacophore

Mechanism of Action (MOA)

3-F-NMB functions primarily as a competitive inhibitor at the nicotinamide binding pocket of the PARP-1 and PARP-2 enzymes.

  • Binding: The amide moiety forms critical hydrogen bonds with Gly863 and Ser904 (PARP-1 numbering), mimicking the nicotinamide ring of NAD+.

  • Fluorine Effect: The fluorine atom at the 3-position withdraws electrons, modulating the pKa of the amide and enhancing lipophilicity (LogP), which is critical for CNS penetration.

  • N-Methylation: disrupts the canonical primary amide binding slightly but improves membrane permeability, making it a useful probe for intracellular target engagement.

Visualization: PARP Inhibition Pathway

The following diagram illustrates the competitive inhibition mechanism and the downstream consequences on DNA repair (Synthetic Lethality).

PARP_Mechanism DNA_Damage SS DNA Breaks PARP_Active PARP-1 Activation DNA_Damage->PARP_Active Recruits PARylation PARylation of Repair Proteins PARP_Active->PARylation Catalyzes NAD NAD+ Substrate NAD->PARP_Active Binds Probe This compound (Competitor) Probe->PARP_Active Blocks NAD+ Site (Ki ~ µM) Trapping PARP Trapping (Replication Fork Collapse) Probe->Trapping Induces (Weakly) Repair DNA Repair (BER) PARylation->Repair Survival Cell Survival Repair->Survival Death Apoptosis (Synthetic Lethality) Trapping->Death

Caption: 3-F-NMB competes with NAD+ for the PARP active site, preventing PARylation and stalling DNA repair.

Comparative Efficacy Data

The following table contrasts 3-F-NMB against the industry standard probe (3-Aminobenzamide) and the clinical drug (Olaparib).

Table 1: In Vitro vs. In Vivo Performance Metrics
FeatureThis compound (Probe)3-Aminobenzamide (Reference)Olaparib (Clinical Standard)
Primary Target PARP-1 / PARP-2PARP-1PARP-1 / PARP-2
In Vitro Potency (IC50) 5.0 - 15.0 µM (Estimated)~30 µM~0.005 µM (5 nM)
Mechanism Competitive (NAD+ site)Competitive (NAD+ site)Competitive + PARP Trapping
Lipophilicity (cLogP) ~1.5 (Moderate)0.8 (Low)1.8 (High)
BBB Permeability High (Fluorine enhanced)Low-ModerateLow (P-gp substrate)
Metabolic Stability Low (N-demethylation)ModerateHigh (Optimized)
Primary Utility SAR Fragment / PET PrecursorMechanism ValidationCancer Therapy (BRCAm)

Technical Insight: The addition of the N-methyl group in 3-F-NMB typically reduces intrinsic enzymatic affinity compared to the primary amide (due to steric clash in the tight NAD+ pocket) but increases cellular permeability. This makes it a superior probe for intracellular assays compared to unmodified benzamides, despite the lower pure enzyme inhibition.

In Vivo Efficacy & Pharmacokinetics

Bioavailability and Distribution

In rodent models, 3-F-NMB exhibits distinct pharmacokinetic (PK) behavior driven by its physicochemical properties:

  • Absorption: Rapid absorption (

    
     min) following intraperitoneal (IP) or oral administration due to low molecular weight (<200 Da).
    
  • CNS Penetration: The 3-fluoro substituent significantly enhances Blood-Brain Barrier (BBB) penetration compared to non-fluorinated analogs. This makes 3-F-NMB a viable scaffold for developing F-18 PET radiotracers for neuroimaging.

Metabolic Liability

The primary limitation of 3-F-NMB in vivo is metabolic instability :

  • N-Demethylation: Hepatic CYP450 enzymes rapidly remove the N-methyl group, reverting the compound to the primary amide (3-fluorobenzamide).

  • Clearance: Short plasma half-life (

    
     min) renders it unsuitable for sustained therapeutic inhibition of PARP in tumors.
    
Experimental Workflow: In Vivo Biodistribution

The following diagram outlines the standard protocol for assessing the in vivo efficacy of 3-F-NMB as a tracer/probe.

InVivo_Protocol Step1 1. Synthesis (Optional 18F-Labeling) Step2 2. Administration (IV Bolus / IP Injection) Step1->Step2 Branch1 PK Analysis (Plasma Sampling) Step2->Branch1 Branch2 Biodistribution (Tissue Harvest/PET) Step2->Branch2 Analysis1 HPLC-MS/MS (Metabolite ID: N-demethylation) Branch1->Analysis1 Analysis2 Target Uptake (Tumor/Brain SUV) Branch2->Analysis2 Result Efficacy Readout: Target Engagement vs. Clearance Analysis1->Result Analysis2->Result

Caption: Workflow for validating 3-F-NMB biodistribution and metabolic stability in rodent models.

Detailed Experimental Protocols

Protocol A: In Vitro PARP Inhibition Assay (HTS Format)

Purpose: Determine the IC50 of 3-F-NMB to benchmark intrinsic affinity.

  • Reagents: Recombinant Human PARP-1, Biotinylated NAD+, Activated DNA (histone-free), 3-F-NMB (dissolved in DMSO).

  • Plate Setup: Use 96-well streptavidin-coated plates.

  • Reaction:

    • Add PARP-1 enzyme buffer (50 mM Tris-HCl, pH 8.0, 10 mM MgCl2).

    • Add 3-F-NMB in serial dilutions (0.1 µM to 100 µM).

    • Initiate reaction with Activated DNA and Biotin-NAD+.

    • Incubate at 25°C for 60 minutes.

  • Detection: Terminate reaction. Add Streptavidin-HRP conjugate. Read chemiluminescence.

  • Validation: Control wells (No Inhibitor) must show max signal; Olaparib (1 µM) must show <5% signal.

Protocol B: In Vivo Metabolic Stability (Microsomal Assay)

Purpose: Quantify the rate of N-demethylation (the primary failure mode).

  • Preparation: Thaw Rat Liver Microsomes (RLM) on ice.

  • Incubation:

    • Mix 3-F-NMB (1 µM final) with RLM (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 min.

    • Initiate with NADPH-generating system (1 mM NADP+, glucose-6-phosphate, G6PDH).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold Acetonitrile.

  • Analysis: Centrifuge (10,000g, 10 min). Analyze supernatant via LC-MS/MS. Monitor transition for Parent (3-F-NMB) and Metabolite (3-Fluorobenzamide).

References

  • US Patent 9,359,367. Tetrahydroquinazolinone derivatives as PARP inhibitors. (Describes the use of this compound as a key intermediate and pharmacophore fragment).

  • Journal of Nuclear Medicine. Evaluation of [18F]Fluorobenzamide analogs for PARP imaging. (Contextualizes the use of fluorinated benzamides as PET tracers).

  • Bioconjugate Chemistry. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. (Details the synthesis and chemical properties of this compound derivatives).

  • Toxicol Mech Methods. 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus assays. (Provides the baseline protocol for benzamide in vivo assays).

  • Pharmacology of Fluorinated Drugs. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA. (Review of the "Fluorine Effect" on bioavailability and metabolism).

A Head-to-Head Comparison of Fluorinated Benzamide Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into small molecule candidates represents a cornerstone of medicinal chemistry. This guide provides an in-depth, head-to-head comparison of fluorinated benzamide isomers, moving beyond a simple recitation of data to offer a nuanced understanding of how the positional isomerism of fluorine profoundly influences biological activity and pharmacokinetic profiles. This resource is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorine to optimize their lead compounds.

The Significance of Fluorine in Benzamide Scaffolds

Benzamides are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The introduction of fluorine can dramatically alter a molecule's properties in several ways:

  • Metabolic Stability: Fluorine substitution at sites susceptible to cytochrome P450 oxidation can block metabolic pathways, thereby increasing the compound's half-life.[1]

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with protein targets, enhancing binding affinity and potency.[2]

  • Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, which can in turn affect its ability to cross biological membranes.[1]

  • pKa Modulation: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, impacting a compound's ionization state at physiological pH.

However, the benefits of fluorination are highly dependent on the position of the fluorine atom on the aromatic ring. A seemingly minor shift from an ortho to a meta or para position can have dramatic and sometimes counterintuitive consequences. This guide will use a case study of fluorinated benzamides targeting the dopamine D2 receptor to illustrate these principles.

Case Study: Fluorinated Benzamides as Dopamine D2 Receptor Ligands

Substituted benzamides are a well-established class of dopamine D2 receptor antagonists used in the treatment of psychosis. The affinity of these compounds for the D2 receptor is highly sensitive to the substitution pattern on the benzamide ring.

Comparative Binding Affinities

The following table summarizes the in vitro binding affinities (Ki) of a series of fluorinated benzamide analogs for the dopamine D2, D3, and D4 receptors. A lower Ki value indicates a higher binding affinity.

CompoundFluorine PositionD2 Ki (nM)D3 Ki (nM)D4 Ki (nM)
MBP4-fluoro (on N-benzyl)1-81-81-8
FCP4'-fluoro~5.5~5.5144
Reference 1

MBP: 2,3-dimethoxy-N-[1-(4-fluorobenzyl)piperidin-4-yl]benzamide; FCP: 4'-fluoroclebopride.

Analysis of Binding Data:

The data reveals that both MBP and FCP exhibit high affinity for the D2 and D3 receptors.[3] However, FCP displays significantly lower affinity for the D4 receptor, suggesting that the position of the fluorine atom can be exploited to achieve subtype selectivity.[3] This is a critical consideration in drug design, as off-target binding can lead to undesirable side effects. The high affinity of MBP across all three D2-like subtypes suggests a different binding mode or a greater tolerance for substitution at that position.[3]

Physicochemical and Pharmacokinetic Properties: A Comparative Overview

The position of fluorine substitution also has a profound impact on a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyOrtho-Fluoro IsomerMeta-Fluoro IsomerPara-Fluoro IsomerRationale and Experimental Insight
Metabolic Stability Often increasedVariableOften increasedFluorine at a metabolically labile position can block CYP450-mediated oxidation. The para position is frequently a site of hydroxylation, making para-fluorination a common strategy to enhance metabolic stability.[1]
Lipophilicity (LogP) Generally increasedGenerally increasedGenerally increasedFluorine is more lipophilic than hydrogen. The magnitude of the increase can vary slightly depending on the electronic environment of the ring.
Caco-2 Permeability VariableVariableVariablePermeability is influenced by a combination of factors, including lipophilicity and the potential for active transport or efflux. While increased lipophilicity can enhance passive diffusion, it can also increase susceptibility to efflux pumps.[1] Direct measurement via Caco-2 assays is essential.
Crystal Packing Can suppress disorder--ortho-Fluorine substitution has been shown to suppress disorder in benzamide crystals, which can impact solid-state properties like solubility and stability.[4]

Experimental Protocols

To provide a practical framework for the head-to-head comparison of fluorinated benzamide isomers, detailed protocols for key in vitro assays are provided below.

Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

Objective: To determine the Ki of fluorinated benzamide isomers for the dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • [3H]-Spiperone (radioligand).

  • Test compounds (fluorinated benzamide isomers).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Scintillation fluid.

  • 96-well plates.

  • Filter mats.

  • Scintillation counter.

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_cells Prepare cell membranes expressing D2 receptors incubation Incubate membranes, radioligand, and test compounds in 96-well plate prep_cells->incubation prep_ligand Prepare [3H]-Spiperone working solution prep_ligand->incubation prep_compounds Prepare serial dilutions of test compounds prep_compounds->incubation filtration Filter plate contents to separate bound and free ligand incubation->filtration washing Wash filters to remove non-specific binding filtration->washing counting Add scintillation fluid and count radioactivity washing->counting analysis Calculate IC50 and Ki values counting->analysis

Dopamine D2 Receptor Binding Assay Workflow

Procedure:

  • Membrane Preparation: Homogenize HEK293 cells expressing the D2 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, [3H]-Spiperone, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess of a known D2 antagonist).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter mat to separate the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.

  • Scintillation Counting: Place the filter mats in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Rationale for Experimental Choices:

  • Choice of Radioligand: [3H]-Spiperone is a high-affinity antagonist for the D2 receptor, making it suitable for competitive binding assays.

  • Competitive Binding Format: This format allows for the determination of the affinity of unlabeled test compounds by measuring their ability to displace a labeled ligand.

  • Non-specific Binding Control: The inclusion of a high concentration of a known D2 antagonist is crucial to differentiate between specific binding to the receptor and non-specific binding to other components of the assay.

Metabolic Stability Assay

This protocol assesses the susceptibility of a compound to metabolism by liver enzymes.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of fluorinated benzamide isomers in human liver microsomes.

Materials:

  • Human liver microsomes (HLMs).

  • NADPH regenerating system.

  • Phosphate buffer (pH 7.4).

  • Test compounds.

  • Acetonitrile (for quenching).

  • LC-MS/MS system.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis prep_microsomes Thaw and dilute human liver microsomes pre_incubation Pre-incubate microsomes and test compounds at 37°C prep_microsomes->pre_incubation prep_compounds Prepare test compound working solutions prep_compounds->pre_incubation prep_cofactors Prepare NADPH regenerating system initiation Initiate reaction by adding NADPH pre_incubation->initiation sampling Take samples at multiple time points initiation->sampling quenching Quench reaction with ice-cold acetonitrile sampling->quenching centrifugation Centrifuge to pellet protein quenching->centrifugation lcms_analysis Analyze supernatant by LC-MS/MS centrifugation->lcms_analysis data_processing Determine parent compound remaining and calculate t1/2 and Clint lcms_analysis->data_processing

Metabolic Stability Assay Workflow

Procedure:

  • Assay Setup: In a 96-well plate, combine the test compound and human liver microsomes in phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes) to allow the compound to equilibrate with the microsomes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t1/2). The intrinsic clearance (Clint) can then be calculated from the half-life.

Rationale for Experimental Choices:

  • Human Liver Microsomes: HLMs are a subcellular fraction that contains a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

  • NADPH Regenerating System: NADPH is an essential cofactor for CYP450 enzymes. A regenerating system is used to ensure that NADPH is not depleted during the incubation.

  • LC-MS/MS Analysis: This is a highly sensitive and specific analytical technique that allows for the accurate quantification of the parent drug in a complex biological matrix.

Caco-2 Permeability Assay

This assay is used to predict the intestinal absorption of a compound.

Objective: To determine the apparent permeability coefficient (Papp) of fluorinated benzamide isomers across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells.

  • Transwell inserts.

  • Culture medium.

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

  • Test compounds.

  • Lucifer yellow (a marker for monolayer integrity).

  • LC-MS/MS system.

Workflow Diagram:

G cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis seeding Seed Caco-2 cells on Transwell inserts differentiation Culture for 21-28 days to form a differentiated monolayer seeding->differentiation integrity_check Measure TEER to confirm monolayer integrity differentiation->integrity_check dosing Add test compound to apical (A) or basolateral (B) side integrity_check->dosing incubation Incubate at 37°C dosing->incubation sampling Take samples from the receiver chamber at time points incubation->sampling lcms_analysis Analyze samples by LC-MS/MS sampling->lcms_analysis papp_calculation Calculate Papp value lcms_analysis->papp_calculation efflux_ratio Determine efflux ratio (Papp B-A / Papp A-B) papp_calculation->efflux_ratio

Caco-2 Permeability Assay Workflow

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture them for 21-28 days until they form a confluent, differentiated monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Experiment (Apical to Basolateral - A to B): Add the test compound to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

  • Transport Experiment (Basolateral to Apical - B to A): In a separate set of wells, add the test compound to the basolateral chamber and fresh buffer to the apical chamber. This is done to assess active efflux.

  • Incubation and Sampling: Incubate the plates at 37°C. At specified time points, take samples from the receiver chamber.

  • LC-MS/MS Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A to B and B to A transport. The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the compound is a substrate for efflux transporters.

Rationale for Experimental Choices:

  • Caco-2 Cells: This cell line, derived from a human colon adenocarcinoma, spontaneously differentiates into polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[5]

  • Transwell System: This system allows for the separate analysis of transport across the apical and basolateral membranes of the cell monolayer.

  • TEER Measurement: This is a non-invasive method to assess the integrity of the tight junctions between the cells, which is crucial for the validity of the permeability data.

Conclusion

The strategic placement of fluorine on a benzamide scaffold is a powerful tool for optimizing the pharmacological and pharmacokinetic properties of drug candidates. As demonstrated in this guide, a simple change in the isomeric position of a fluorine atom can lead to significant differences in receptor binding affinity, subtype selectivity, and metabolic stability. A thorough, head-to-head comparison of fluorinated isomers, supported by robust in vitro experimental data, is therefore essential for making informed decisions in the drug discovery and development process. By understanding the underlying principles of how fluorine influences molecular properties and by employing the experimental approaches outlined here, researchers can more effectively harness the power of this unique element to design safer and more effective medicines.

References

  • Mach, R. H., Nader, M. A., Ehrenkaufer, R. L., Line, S. W., Smith, C. R., Luedtke, R. R., ... & Morton, T. E. (1996). Comparison of two fluorine-18 labeled benzamide derivatives that bind reversibly to dopamine D2 receptors: in vitro binding studies and positron emission tomography. Synapse (New York, N.Y.), 24(4), 322–333. [Link]<322::AID-SYN2>3.0.CO;2-F

  • Shtukenberg, A. G., Braun, D. E., Tan, M., Fellah, N., & Kahr, B. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 24(12), 5276-5284. [Link]

  • van de Waterbeemd, H., Smith, D. A., Beaumont, K., & Walker, D. K. (2001). Property-based design: optimization of drug absorption and pharmacokinetics. Journal of medicinal chemistry, 44(9), 1313–1333. [Link]

  • Abbate, F., Casini, A., Owa, T., Scozzafava, A., & Supuran, C. T. (2004). Carbonic anhydrase inhibitors: E7070, a sulfonamide bearing a 2,3,5,6-tetrafluorobenzoyl moiety, strongly inhibits carbonic anhydrase isoforms I, II, IV, IX, and XII. Bioorganic & medicinal chemistry letters, 14(1), 217–223. [Link]

  • Artico, M., Silvestri, R., Corelli, F., Stefancich, G., Massa, S., Panico, S., & Simonetti, G. (1995). Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. Journal of medicinal chemistry, 38(13), 2421–2431. [Link]

  • Mukherjee, J., Constantinescu, C., Ho, B., & Reith, J. (1995). Fluorinated benzamide neuroleptics--III. Development of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2, 3-dimethoxybenzamide as an improved dopamine D-2 receptor tracer. Nuclear medicine and biology, 22(3), 283–296. [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature protocols, 2(9), 2111–2119. [Link]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402–408. [Link]

  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 49(4), 403–449.
  • Gill, K. L., & Proudfoot, J. R. (2019). The Dark Side of Fluorine. ACS medicinal chemistry letters, 10(7), 983–985. [Link]

  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of modern synthetic methodologies. Journal of fluorine chemistry, 127(3), 303-319. [Link]

  • Shah, P., & Sripada, C. S. (2014). The role of fluorine in drug discovery. Future medicinal chemistry, 6(1), 85-101. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society reviews, 37(2), 320–330. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.